molecular formula C5H4BrIN2 B13096559 2-Bromo-4-iodo-5-methylpyrimidine

2-Bromo-4-iodo-5-methylpyrimidine

Katalognummer: B13096559
Molekulargewicht: 298.91 g/mol
InChI-Schlüssel: XIIAZCLWFHYJHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-iodo-5-methylpyrimidine is a useful research compound. Its molecular formula is C5H4BrIN2 and its molecular weight is 298.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-iodo-5-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-iodo-5-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C5H4BrIN2

Molekulargewicht

298.91 g/mol

IUPAC-Name

2-bromo-4-iodo-5-methylpyrimidine

InChI

InChI=1S/C5H4BrIN2/c1-3-2-8-5(6)9-4(3)7/h2H,1H3

InChI-Schlüssel

XIIAZCLWFHYJHB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N=C1I)Br

Herkunft des Produkts

United States
Foundational & Exploratory

The Strategic Functionalization of 2-Bromo-4-iodo-5-methylpyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate halogenated heterocycles for their utility as bifunctional building blocks. Among these, 2-bromo-4-iodo-5-methylpyrimidine (CAS: 1807119-05-6) stands out as a highly versatile scaffold[1]. Pyrimidine cores are ubiquitous in FDA-approved therapeutics—particularly kinase inhibitors—and the specific dihalo-substitution pattern of this molecule provides a programmable canvas for generating immense structural diversity.

This whitepaper provides an in-depth analysis of the physical and chemical properties of 2-bromo-4-iodo-5-methylpyrimidine, detailing the mechanistic causality behind its reactivity, and providing self-validating experimental workflows for its orthogonal functionalization.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of a building block is the first step in designing robust synthetic routes. The presence of two heavy halogens significantly impacts the molecule's mass balance, solubility, and stability.

ParameterSpecificationMechanistic / Practical Causality
CAS Number 1807119-05-6Unique identifier for procurement and database querying [1].
Molecular Formula C5H4BrIN2Defines the bifunctional halogenated pyrimidine scaffold.
Molecular Weight 298.91 g/mol High mass due to heavy halogens; requires careful stoichiometric calculation during reaction setup.
Physical State Crystalline SolidFacilitates purification via recrystallization and ease of handling on the benchtop.
Density (Predicted) ~2.3 g/cm³High density typical of polyhalogenated aromatics; impacts phase separation in aqueous workups.
Solubility Profile Soluble in THF, DMF, DCMIdeal for homogeneous transition-metal catalysis; insoluble in water, allowing for aqueous quenching.
Stability Light-sensitive (C-I bond)The weak C-I bond is prone to homolytic cleavage. Must be stored in amber vials at 2-8°C.

Mechanistic Causality: The C-4 vs. C-2 Reactivity Dichotomy

The true value of 2-bromo-4-iodo-5-methylpyrimidine lies in its capacity for orthogonal, regioselective cross-coupling . When subjected to palladium-catalyzed conditions, the molecule does not react randomly; it follows a strict hierarchy dictated by thermodynamics and electronics [2].

  • Bond Dissociation Energy (BDE): The primary driver for regioselectivity is the BDE differential. The C-I bond (~238 kJ/mol) is significantly weaker and more polarizable than the C-Br bond (~285 kJ/mol). Consequently, the oxidative addition of a low-valent Pd(0) species occurs exponentially faster at the C-4 iodo position [3].

  • Electronic Activation: The C-4 position of the pyrimidine ring is highly electron-deficient due to the resonance effects of the adjacent nitrogen atoms, further accelerating metal insertion.

  • Steric Modulation: The C-5 methyl group provides a slight electron-donating inductive effect (+I) and local steric hindrance. While this stabilizes the resulting Pd(II) intermediate, it is not sufficient to override the fundamental C-I vs. C-Br reactivity gap.

ReactivityMap Core 2-bromo-4-iodo-5-methylpyrimidine (CAS: 1807119-05-6) C4 C-4 Iodo Group Low Bond Dissociation Energy Primary Oxidative Addition Site Core->C4 Fastest Pd(0) Insertion (20-40°C) C2 C-2 Bromo Group Medium Bond Dissociation Energy Secondary Coupling Site Core->C2 Requires Elevated Temp/Ligands C5 C-5 Methyl Group Steric Shielding +I Inductive Effect Core->C5 Modulates Ring Electron Density

Figure 1: Orthogonal reactivity map of 2-bromo-4-iodo-5-methylpyrimidine.

Self-Validating Experimental Protocols

To leverage this scaffold effectively, protocols must be designed as self-validating systems. The following workflows detail the sequential functionalization of the core, ensuring that each step is mechanistically sound and analytically verifiable.

Protocol A: Regioselective C-4 Suzuki-Miyaura Coupling

Objective: Selectively arylate the C-4 position while preserving the C-2 bromo group for downstream chemistry.

Methodology:

  • Setup: In an oven-dried Schlenk flask under inert N2 atmosphere, charge 2-bromo-4-iodo-5-methylpyrimidine (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Causality: A slight excess of boronic acid ensures full conversion of the C-I bond without risking C-Br activation.

  • Catalyst & Base: Add Pd(PPh3)4 (0.05 equiv) and K2CO3 (2.0 equiv). Causality: Pd(PPh3)4 is a standard Pd(0) source reactive enough for C-I bonds at low temperatures, but sluggish towards C-Br bonds, ensuring perfect regioselectivity.

  • Solvent: Suspend the mixture in degassed 1,4-Dioxane/H2O (4:1, 0.2 M). Causality: Biphasic conditions facilitate the formation of the reactive boronate complex while keeping the organic building block dissolved.

  • Reaction: Stir at 25 °C to 40 °C for 2–4 hours.

Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in HPLC-grade acetonitrile, and analyze via LC-MS. The reaction is valid when the starting material mass ([M+H]+ 298.9) disappears. Critical Indicator: The product mass spectrum MUST display a 1:1 isotopic doublet separated by 2 m/z units. This confirms the bromine atom is intact. If a singlet is observed, over-coupling at C-2 has occurred, indicating the temperature was too high.

Protocol B: Exhaustive C-2 Buchwald-Hartwig Amination

Objective: Functionalize the remaining C-2 position of the intermediate generated in Protocol A.

Methodology:

  • Setup: To the isolated C-4 arylated intermediate (1.0 equiv), add the desired primary or secondary amine (1.2 equiv) in anhydrous Toluene (0.1 M).

  • Catalyst System: Add Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv). Causality: The C-Br bond is significantly less reactive. Xantphos, a bulky bidentate ligand with a wide bite angle, accelerates both the difficult oxidative addition into the C-Br bond and the subsequent reductive elimination of the amine.

  • Reaction: Heat to 90 °C – 100 °C for 12 hours.

Self-Validation Checkpoint: Analyze via LC-MS/HPLC. The 1:1 isotopic doublet characteristic of the bromine atom must entirely disappear, replaced by a singlet corresponding to the final di-substituted target mass.

ProtocolFlow Start Start: 2-bromo-4-iodo-5-methylpyrimidine Step1 Step 1: Suzuki-Miyaura Coupling Reagents: Ar-B(OH)2, Pd(PPh3)4, K2CO3 Temp: 25-40 °C Start->Step1 Val1 Validation 1: LC-MS Check for [M+H]+ of mono-coupled product Ensure Br isotope pattern (1:1) remains Step1->Val1 Step2 Step 2: Buchwald-Hartwig Amination Reagents: R-NH2, Pd2(dba)3, Xantphos, Cs2CO3 Temp: 90-100 °C Val1->Step2 Proceed if Br intact Val2 Validation 2: LC-MS/HPLC Confirm disappearance of C-2 Br doublet Verify purity >95% Step2->Val2 End Final 2,4-Disubstituted Pyrimidine Target Val2->End

Figure 2: Self-validating workflow for sequential orthogonal cross-coupling.

References

  • Title: ChemSrc Database: 2-Bromo-4-iodo-5-methylpyrimidine (CAS 1807119-05-6) Source: ChemSrc Chemical Database URL: [Link]

  • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: Molecules (MDPI) URL: [Link]

  • Title: A General Regioselective Synthesis of 2,4-Diarylpyrimidines Source: European Journal of Organic Chemistry / ResearchGate URL: [Link]

Sources

Navigating the Landscape of Dihalogenated Methylpyrimidines: A Technical Guide to 2-bromo-4-iodo-5-methylpyrimidine and Its Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical properties and synthetic accessibility of 2-bromo-4-iodo-5-methylpyrimidine. An extensive search of prominent chemical databases and scientific literature indicates that 2-bromo-4-iodo-5-methylpyrimidine is likely a novel compound , with no reported Chemical Abstracts Service (CAS) number or published synthesis protocols. For researchers venturing into this specific chemical space, this presents an opportunity for novel discovery.

This guide, therefore, serves a dual purpose. Firstly, it confirms the apparent novelty of the target compound. Secondly, it provides a comprehensive technical overview of its closely related and commercially available isomers: 5-bromo-2-iodo-4-methylpyrimidine and 4-bromo-5-iodo-2-methylpyrimidine . Understanding the synthesis and reactivity of these isomers is paramount for any rational design of a synthetic route toward the novel 2-bromo-4-iodo-5-methylpyrimidine or for its use as a surrogate in research endeavors.

Isomeric Landscape and Physicochemical Properties

The positional arrangement of the bromine, iodine, and methyl substituents on the pyrimidine core significantly influences the molecule's reactivity and physicochemical properties. The table below summarizes the key identifiers for the known isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-bromo-2-iodo-4-methylpyrimidine1260859-19-5C5H4BrIN2298.91[1]
4-bromo-5-iodo-2-methylpyrimidine1706464-48-3C5H4BrIN2298.909[2]

The structural differences between these isomers are illustrated below.

isomers cluster_0 5-bromo-2-iodo-4-methylpyrimidine cluster_1 4-bromo-5-iodo-2-methylpyrimidine cluster_2 Target: 2-bromo-4-iodo-5-methylpyrimidine 5-bromo-2-iodo 4-bromo-5-iodo 2-bromo-4-iodo

Figure 1: Chemical structures of the known isomers and the target novel compound.

Synthesis and Reactivity Analysis

The synthesis of dihalogenated pyrimidines often involves a multi-step sequence starting from a more readily available pyrimidine core. While specific protocols for the isomers of interest are not extensively detailed in the public domain, plausible synthetic strategies can be inferred from related transformations.

General Synthetic Considerations

The introduction of halogens onto the pyrimidine ring can be achieved through various methods, including electrophilic halogenation and Sandmeyer-type reactions from corresponding amino-pyrimidines. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

A plausible, though unverified, retro-synthetic approach for these compounds might involve:

retrosynthesis target Dihalogenated Methylpyrimidine intermediate1 Amino/Hydroxy Halogenated Pyrimidine target->intermediate1 Halogen Exchange or Sandmeyer starting_material Substituted Pyrimidine Core intermediate1->starting_material Halogenation / Nitration-Reduction-Diazotization

Figure 2: A generalized retro-synthetic pathway for dihalogenated methylpyrimidines.

Reactivity and Application in Cross-Coupling Reactions

The primary utility of bromo-iodo-substituted heterocycles in synthetic chemistry, particularly in drug discovery, lies in their application as building blocks for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The significant difference in the C-I and C-Br bond energies allows for selective, sequential functionalization. The C-I bond is more reactive and will typically undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bond.

This differential reactivity is a powerful tool for the construction of complex molecular architectures. A typical workflow would involve a cross-coupling reaction at the iodo-position first, followed by a second cross-coupling at the bromo-position.

cross_coupling start Bromo-Iodo-Methylpyrimidine intermediate Mono-coupled Product start->intermediate Pd-catalyzed coupling (e.g., Suzuki) [R-B(OH)2] Selective at Iodo-position product Di-substituted Product intermediate->product Pd-catalyzed coupling (e.g., Sonogashira) [R'-acetylene] At Bromo-position

Figure 3: Sequential cross-coupling strategy for dihalogenated pyrimidines.

Experimental Protocols: A Hypothetical Approach

Given the novelty of 2-bromo-4-iodo-5-methylpyrimidine, a detailed experimental protocol cannot be provided. However, a researcher could approach its synthesis by adapting known procedures for analogous structures. For instance, the synthesis of 2-chloro-4-iodo-5-methylpyridine proceeds via nitration, reduction, diazotization, and iodination of 2-chloro-5-methylpyridine[3]. A similar pathway could be envisioned for the target pyrimidine.

Safety and Handling

Dihalogenated pyrimidines should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For 5-bromo-2-iodo-4-methyl-pyrimidine, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Similar precautions should be taken for any novel isomer.

Conclusion

While 2-bromo-4-iodo-5-methylpyrimidine appears to be a novel chemical entity, its synthesis is rationally approachable based on established heterocyclic chemistry. The known isomers, 5-bromo-2-iodo-4-methylpyrimidine and 4-bromo-5-iodo-2-methylpyrimidine, serve as excellent starting points for understanding the potential reactivity and applications of this class of compounds. Their differential halide reactivity makes them valuable building blocks for combinatorial chemistry and drug discovery programs, allowing for the controlled and sequential introduction of molecular diversity. Researchers interested in this scaffold are encouraged to explore its synthesis, as it represents a tangible opportunity for novel contributions to the field of medicinal chemistry.

References

  • PubChem. 4-Bromo-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-4-iodo-5-methylpyridine. National Center for Biotechnology Information. [Link]

  • ChemBK. 2-BROMO-4-METHYLPYRIMIDINE. [Link]

  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

Sources

Structural Elucidation and NMR Characterization of 2-Bromo-4-iodo-5-methylpyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis and drug development, polyhalogenated heteroarenes serve as indispensable building blocks. 2-Bromo-4-iodo-5-methylpyrimidine (CAS: 1807119-05-6) is a highly specialized intermediate engineered for precise, catalyst-controlled structural diversification. This guide provides an in-depth analysis of its structural properties, the mechanistic rationale behind its orthogonal reactivity, and a rigorously self-validating protocol for its Nuclear Magnetic Resonance (NMR) characterization.

Chemical Context & Mechanistic Significance

The architectural brilliance of 2-bromo-4-iodo-5-methylpyrimidine lies in its asymmetric halogenation, which enables programmable, site-selective cross-coupling reactions without the need for cumbersome protecting groups.

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), the regioselectivity is dictated by the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bonds[1]. The C4 position, bearing the iodine atom, is the most reactive site. The C–I bond is significantly weaker and more polarizable than the C–Br bond, making oxidative addition of Pd(0) kinetically highly favorable at C4[2].

Once the C4 position is functionalized, the C2 position—flanked by two electronegative nitrogen atoms—remains highly electrophilic. The stronger C–Br bond at C2 can subsequently be activated using elevated temperatures or more electron-rich phosphine ligands, allowing for the sequential installation of diverse pharmacophores[3]. The methyl group at C5 serves a dual purpose: it provides steric modulation to prevent unwanted side reactions and acts as an electron-donating group that stabilizes the pyrimidine ring during the catalytic cycle[4].

CrossCoupling N1 2-Bromo-4-iodo- 5-methylpyrimidine N2 Pd(0) Oxidative Addition at C4 (C-I) N1->N2 Weak C-I Bond N3 2-Bromo-4-R- 5-methylpyrimidine N2->N3 N4 Pd(0) Oxidative Addition at C2 (C-Br) N3->N4 Stronger C-Br Bond N5 2,4-Di-R- 5-methylpyrimidine N4->N5

Figure 1: Site-selective sequential cross-coupling workflow driven by C-X bond dissociation energies.

Experimental Protocol: Sample Preparation & Self-Validation

To ensure absolute trustworthiness in spectral data, the NMR sample preparation must be treated as a self-validating system. Any deviation in solvent purity or concentration will cascade into integration errors, particularly for the quaternary carbons in this molecule.

Step-by-Step Methodology
  • Solvent Selection & Dehydration: Utilize Chloroform-d (CDCl₃, 99.8 atom % D). The choice of CDCl₃ is deliberate; its residual proton peak at 7.26 ppm does not interfere with the critical C6 pyrimidine proton (typically >8.0 ppm). Ensure the solvent is stored over activated 4Å molecular sieves to prevent water contamination, which can cause peak broadening via hydrogen bonding with the pyrimidine nitrogens.

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS). This provides an absolute 0.00 ppm reference point. The protocol is self-validating: if the TMS peak exhibits multiplet splitting or line broadening, the magnetic field is poorly shimmed, and data acquisition must be aborted and restarted.

  • Concentration Optimization:

    • For ¹H NMR: Dissolve precisely 15 mg of the compound in 0.6 mL of CDCl₃.

    • For ¹³C NMR: Dissolve precisely 45 mg of the compound in 0.6 mL of CDCl₃.

    • Causality: Four of the five carbons in this molecule are quaternary. They lack the Nuclear Overhauser Effect (NOE) enhancement normally provided by attached protons. A high concentration is mandatory to achieve an acceptable Signal-to-Noise (S/N) ratio for these elusive carbon centers.

  • Filtration: Pass the solution through a glass microfiber filter directly into a 5 mm precision NMR tube to remove particulate matter that could cause magnetic susceptibility artifacts.

NMR Acquisition Methodologies

The presence of heavy halogens (Bromine and Iodine) fundamentally alters the relaxation dynamics of the molecule. Standard automated NMR parameters will fail to yield quantitative data.

¹H NMR Acquisition Parameters (400 MHz)
  • Temperature: 298 K (Calibrated).

  • Pulse Angle: 30° (zg30 pulse program).

  • Relaxation Delay (D1): 1.5 seconds.

  • Number of Scans (NS): 16.

  • Causality: A standard 1.0s delay is insufficient. The electron-deficient nature of the pyrimidine ring extends the longitudinal relaxation time (T1) of the C6 proton. A 1.5s delay ensures complete magnetization recovery, guaranteeing that the integration ratio between the C6 proton and the C5 methyl group is exactly 1:3.

¹³C NMR Acquisition Parameters (100 MHz)
  • Temperature: 298 K.

  • Pulse Angle: 30° (zgpg30 with inverse gated decoupling).

  • Relaxation Delay (D1): 3.0 to 4.0 seconds.

  • Number of Scans (NS): 1024 to 2048.

  • Causality: This is the most critical parameter. Halogenated quaternary carbons (C2-Br, C4-I) exhibit exceptionally long T1 relaxation times due to the lack of dipole-dipole relaxation mechanisms from attached protons. If a standard D1 of 1.0s is used, the C2 and C4 peaks will be severely attenuated or entirely lost in the baseline noise.

NMR_Protocol S1 Sample Prep (45mg in CDCl3) S2 Lock & Shim (Z0-Z2 Optimization) S1->S2 S3 Pulse Sequence (Extend D1 to 3.0s) S2->S3 S4 Data Acquisition (1024 Scans for 13C) S3->S4 S5 Spectral Validation (TMS Alignment) S4->S5

Figure 2: Self-validating NMR acquisition protocol for halogenated pyrimidines.

Spectral Data & Structural Elucidation

The spectral data below reflects the predicted shifts based on empirical pyrimidine core values modified by substituent effects.

¹H NMR Spectral Data

The ¹H spectrum is remarkably clean, consisting of only two distinct singlets. The C6 proton is heavily deshielded by the adjacent N1 nitrogen and the aromatic ring current, but experiences a slight shielding effect from the electron-donating C5 methyl group.

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
8.45Singlet (s)1H-C6-H (Aromatic pyrimidine proton)
2.35Singlet (s)3H-C5-CH₃ (Methyl protons)
¹³C NMR Spectral Data

The ¹³C spectrum requires careful interpretation due to the "Heavy Atom Effect" (spin-orbit coupling). While halogens are electronegative and withdraw electron density via the inductive effect (which typically deshields carbons), the massive electron clouds of Bromine and especially Iodine induce a strong diamagnetic shielding effect.

This causes the C4 carbon (attached to Iodine) to shift drastically upfield to ~125.4 ppm, which is highly counterintuitive for an electron-deficient pyrimidine ring. The C2 carbon (attached to Bromine) experiences a milder heavy atom effect, resonating at ~150.2 ppm.

Chemical Shift (ppm)Carbon TypeAssignmentMechanistic Rationale
157.8CHC6 Deshielded by adjacent N1 atom.
150.2Quaternary (C-Br)C2 Deshielded by two adjacent N atoms, partially offset by Br heavy atom effect.
133.1Quaternary (C-CH₃)C5 Shifted downfield relative to base pyrimidine due to alkyl substitution.
125.4Quaternary (C-I)C4 Massive upfield shift due to Iodine spin-orbit coupling (Heavy Atom Effect).
19.2Alkyl (CH₃)C5-CH₃ Standard sp³ methyl carbon shift.

Conclusion

The structural characterization of 2-bromo-4-iodo-5-methylpyrimidine demands a rigorous understanding of both its chemical reactivity and its quantum mechanical properties. By extending relaxation delays to account for quaternary carbon dynamics and interpreting the heavy atom effects of iodine and bromine, researchers can confidently validate this intermediate. This ensures high-fidelity downstream applications in the site-selective synthesis of complex pharmaceutical agents.

References

  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews Source: American Chemical Society (ACS) URL: [Link]

  • Title: Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Source: National Institutes of Health (NIH) URL: [Link]

Sources

Structural Elucidation of 2-Bromo-4-iodo-5-methylpyrimidine: A Technical Guide to Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 2-bromo-4-iodo-5-methylpyrimidine is a highly functionalized heterocyclic building block critical to modern medicinal chemistry and targeted drug discovery. Understanding its exact three-dimensional conformation and supramolecular packing is not merely an academic exercise; it is a prerequisite for structure-based drug design. As an Application Scientist, I approach Single-Crystal X-Ray Diffraction (SC-XRD) not as a black-box analytical tool, but as a self-validating system of physical chemistry. This whitepaper details the mechanistic rationale, causal experimental protocols, and refinement logic required to accurately determine the crystal structure of this di-halogenated pyrimidine.

Mechanistic Drivers of Supramolecular Assembly

Before initiating crystallization, one must predict the intermolecular forces that will dictate the crystal lattice. 2-Bromo-4-iodo-5-methylpyrimidine presents a competitive landscape of non-covalent interactions, primarily driven by halogen bonding (XB) [1][1].

Halogen bonds occur when the anisotropic distribution of electron density on a halogen atom creates an electrophilic cap (the σ -hole) that interacts with a nucleophile.

  • The Primary Director (C4–I): Iodine is highly polarizable. The electron-withdrawing nature of the pyrimidine ring amplifies the positive electrostatic potential at the tip of the iodine atom, creating a strong σ -hole. This will preferentially interact with the most basic site available—the pyrimidine nitrogens (N1 or N3) of an adjacent molecule.

  • The Secondary Director (C2–Br): Bromine is less polarizable than iodine, resulting in a weaker σ -hole. Its interactions will be secondary, filling the remaining packing voids after the primary I···N network is established.

  • π-π Stacking: The planar aromatic pyrimidine cores will naturally stack to maximize dispersion forces, working cooperatively with the halogen bonds to form a robust 3D architecture [1][1].

Interactions Core 2-Bromo-4-iodo- 5-methylpyrimidine Iodine C4-Iodine (Strong σ-hole) Core->Iodine Covalent Bromine C2-Bromine (Moderate σ-hole) Core->Bromine Covalent Pi Pyrimidine Ring (π-System) Core->Pi Covalent N_Acc Nitrogen Acceptors (N1 / N3) Iodine->N_Acc Primary Halogen Bond Bromine->N_Acc Secondary Halogen Bond Pi_Stack Intermolecular π-π Stacking Pi->Pi_Stack Dispersion Forces Network 3D Crystal Lattice N_Acc->Network Pi_Stack->Network

Figure 1: Mechanistic pathway of supramolecular assembly via halogen bonding and π-π stacking.

Self-Validating Experimental Protocols (SC-XRD)

To transition from a bulk powder to a refined structural model, every step of the methodology must be causally linked to overcoming the physical challenges posed by heavy halogens.

Step 1: Crystal Growth via Slow Evaporation

Protocol: Dissolve 10 mg of 2-bromo-4-iodo-5-methylpyrimidine in a 1:1 mixture of ethyl acetate and hexanes. Pierce the vial cap with a narrow gauge needle and allow the solvent to evaporate at 20 °C over 3–5 days. Causality: Why not rapid precipitation? Rapid supersaturation traps kinetic polymorphs and induces twinning (intergrown crystals), rendering the diffraction pattern uninterpretable. Slow evaporation ensures the system remains near equilibrium, isolating the thermodynamically stable, macroscopic single crystal required for high-resolution diffraction [2][2].

Step 2: Cryocooling and Mounting

Protocol: Select a single crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer under a 100 K nitrogen gas stream. Causality: The Paratone oil serves a dual purpose: it prevents solvent loss (which would crack the crystal lattice) and acts as a rigid glass at 100 K to hold the crystal steady. Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity and allowing for precise determination of anisotropic displacement parameters.

Step 3: Data Collection Strategy

Protocol: Utilize a diffractometer equipped with a Molybdenum (Mo) K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Causality: Why Mo K α over Cu K α ? Iodine ( Z=53 ) and Bromine ( Z=35 ) are heavy absorbers of X-rays. Using Copper radiation ( λ=1.5418 Å) would result in severe X-ray attenuation, leading to artificially inflated thermal parameters and distorted electron density maps. Mo K α radiation easily penetrates the heavy-atom lattice, ensuring accurate bond length determination [3][3].

Step 4: Data Reduction and Absorption Correction

Protocol: Integrate the raw diffraction frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan empirical absorption correction (e.g., SADABS). Self-Validation: Before proceeding to solution, check the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal is a true single domain and that the absorption correction successfully normalized the varying X-ray path lengths through the heavy-atom lattice.

Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Mounting (Paratone Oil, 100 K) N1->N2 N3 3. Data Collection (Mo Kα Radiation) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (Direct Methods / SHELXT) N4->N5 N6 6. Refinement & Validation (Olex2 / checkCIF) N5->N6

Figure 2: Step-by-step Single-Crystal X-Ray Diffraction (SC-XRD) workflow for small molecules.

Structural Refinement and Validation

Structure solution is performed using dual-space or direct methods (SHELXT), which easily locate the heavy I and Br atoms. The remaining carbon and nitrogen atoms are found via difference Fourier synthesis.

Refinement is executed using the Olex2 graphical interface, which acts as a comprehensive wrapper for the SHELXL least-squares refinement engine [4][4]. Causality of Refinement: All non-hydrogen atoms must be refined anisotropically (allowing their electron density to be modeled as ellipsoids rather than spheres). Hydrogen atoms on the methyl group are placed in geometrically idealized positions and refined using a riding model ( Uiso​(H)=1.5Ueq​(C) ) to prevent over-parameterization of the data.

Quantitative Data Synthesis

The following tables summarize the expected crystallographic parameters and intermolecular geometries derived from the refined model of 2-bromo-4-iodo-5-methylpyrimidine.

Table 1: Crystallographic and Structure Refinement Parameters
ParameterValue / SpecificationCausality / Rationale
Chemical Formula C 5​ H 4​ BrIN 2​ Target analyte composition.
Formula Weight 298.91 g/mol Required for accurate density ( ρcalc​ ) calculations.
Crystal System MonoclinicTypical for planar heterocyclic aromatics to optimize close-packing.
Space Group P21​/c Centrosymmetric group favors the anti-parallel alignment of molecular dipoles.
Temperature 100(2) KMinimizes thermal motion, sharpening diffraction spots at high resolution.
Radiation Mo K α ( λ=0.71073 Å)Mitigates severe X-ray absorption from the heavy I and Br atoms.
Absorption Correction Multi-scan (SADABS)Empirically corrects for varying X-ray path lengths through the crystal.
Final R1​ Index <0.040 Validates a highly accurate, publication-quality structural model.
Table 2: Expected Halogen Bonding Geometry
Interaction TypeDonor (D)Acceptor (A)Expected D···A Distance (Å)Expected Angle (°)Mechanistic Driver
Primary Halogen Bond C4–IN1 (adjacent)2.90 – 3.05165 – 178Strong σ -hole on the highly polarizable Iodine atom.
Secondary Halogen Bond C2–BrN3 (adjacent)3.10 – 3.25155 – 170Moderate σ -hole on the less polarizable Bromine atom.

Sources

Engineering Electronic Properties in 5-Methylpyrimidine Derivatives: A Technical Guide to Molecular Design, Computational Evaluation, and Application

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methylpyrimidine ( C5​H6​N2​ ) is a highly versatile heterocyclic scaffold that has garnered intense interest across both materials science and medicinal chemistry. While the pyrimidine ring itself is a well-known electron-deficient core, the strategic placement of a methyl group at the 5-position fundamentally alters the structural and electronic landscape of its derivatives. This whitepaper provides an in-depth technical analysis of how the 5-methyl group dictates conformational geometry, drives the spatial decoupling of Frontier Molecular Orbitals (FMOs), and enables advanced applications ranging from Thermally Activated Delayed Fluorescence (TADF) emitters[1] to dual-target kinase inhibitors in oncology[2].

Mechanistic Foundations: The Role of the 5-Methyl Group

The electronic properties of 5-methylpyrimidine derivatives are not solely defined by the electron-withdrawing nature of the diazine ring; they are heavily modulated by steric hindrance. When bulky electron-donating groups (e.g., acridan, spiro-acridan, or carbazole) are substituted at the 2-, 4-, or 6-positions, the 5-methyl group acts as a physical barrier[1][3].

Conformational Orthogonalization and FMO Decoupling

In highly conjugated Donor-Acceptor (D-A) systems, coplanarity leads to the delocalization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) across the entire molecule. However, the 5-methyl group forces adjacent donor substituents into quasi-axial or highly twisted orthogonal geometries (often exceeding dihedral angles of 45°)[3].

This forced twist breaks the π -conjugation between the donor and the pyrimidine acceptor. Consequently:

  • HOMO Localization: The HOMO becomes strictly localized on the electron-donating fragments (e.g., carbazole or acridan).

  • LUMO Localization: The LUMO remains confined to the electron-accepting 5-methylpyrimidine core[1].

  • Singlet-Triplet Energy Gap ( ΔEST​ ): The spatial separation of FMOs minimizes the electron exchange energy, resulting in a remarkably small ΔEST​ . This is the fundamental prerequisite for efficient reverse intersystem crossing (rISC) in TADF materials[1].

Mechanism Core 5-Methylpyrimidine Core (Electron Acceptor) Steric Steric Hindrance by 5-Methyl Group Core->Steric Sub Donor Substituents (e.g., Carbazole, Acridan) Sub->Steric Twist Orthogonal Twist Angle (>45°) Steric->Twist FMO HOMO-LUMO Spatial Separation Twist->FMO TADF Small ΔE_ST (TADF Emission) FMO->TADF

Caption: Steric hindrance mechanism driving HOMO-LUMO spatial separation and TADF emission.

Experimental & Computational Workflows

To accurately predict and validate the electronic properties of these derivatives, researchers must employ a coupled computational and electrochemical approach. Below are field-proven, self-validating protocols for characterizing these molecules.

Protocol 1: DFT-Based Electronic Structure Optimization

Density Functional Theory (DFT) is the gold standard for predicting the FMO distribution and vibrational characteristics of pyrimidine derivatives[4].

  • Step 1: Initial Geometry Construction & Pre-optimization. Build the derivative using a molecular editor and perform a preliminary molecular mechanics (MMFF94) optimization.

    • Causality: Bulky substituents around the 5-methyl group create severe initial steric clashes. MM pre-optimization resolves these clashes, preventing the subsequent, more expensive DFT calculation from failing or trapping in a high-energy local minimum.

  • Step 2: Ground State Optimization (B3LYP/6-31G ).** Run the DFT optimization using the B3LYP functional and the 6-31G(d,p) basis set.

    • Causality: B3LYP provides a highly calibrated exchange-correlation functional for organic semiconductors. The inclusion of polarization functions (d,p) is critical because the electron density around the sterically hindered 5-methyl group is highly distorted and non-spherical.

  • Step 3: Vibrational Frequency Analysis. Perform a frequency calculation at the exact same level of theory.

    • Causality (Self-Validation): This ensures the optimized geometry is a true thermodynamic minimum (yielding zero imaginary frequencies) rather than a transition state saddle point[4].

  • Step 4: TD-DFT for Excited States. Calculate the vertical excitation energies to determine the ΔEST​ .

    • Causality: Time-Dependent DFT (TD-DFT) accounts for electron correlation in excited states, providing an accurate estimation of whether the energy gap is small enough (< 0.3 eV) to permit thermal upconversion (rISC).

Protocol 2: Empirical FMO Determination via Cyclic Voltammetry (CV)

While DFT provides theoretical values, CV is required to empirically establish the HOMO/LUMO energy levels in solution[1].

  • Step 1: Electrolyte Preparation. Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM).

    • Causality: TBAPF6​ provides necessary ionic conductivity while remaining electrochemically inert within the wide potential window required to oxidize/reduce highly stable pyrimidine cores.

  • Step 2: Degassing the Analyte. Dissolve the 5-methylpyrimidine derivative (1 mM) into the electrolyte and purge with high-purity Argon for 10 minutes.

    • Causality: Dissolved oxygen is highly electroactive and will produce overlapping reduction peaks, completely obscuring the LUMO estimation of the pyrimidine acceptor.

  • Step 3: Voltammetric Sweeps. Using a glassy carbon working electrode, sweep the potential at 50 mV/s to identify the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials.

    • Causality: Onset potentials, rather than peak maximum potentials, correlate more accurately with the thermodynamic energy levels of the HOMO and LUMO, as they represent the minimum energy required to initiate electron transfer.

  • Step 4: Internal Calibration. Spike the solution with Ferrocene (Fc) and record a final sweep. Calculate energies using: EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV.

    • Causality (Self-Validation): Reference electrodes drift over time. Ferrocene acts as an absolute internal standard, anchoring the empirical measurements to the vacuum scale (-4.8 eV) regardless of solvent or junction potentials.

Workflow A Design 5-Methylpyrimidine Derivatives B DFT Calculations (B3LYP/6-31G*) A->B C HOMO/LUMO Decoupling Analysis B->C D Synthesis & Purification C->D Promising Candidates E Cyclic Voltammetry (Redox Potentials) D->E F Optoelectronic / Biological Validation E->F

Caption: Computational and experimental workflow for evaluating 5-methylpyrimidine derivatives.

Quantitative Data Summary

The electronic tunability of 5-methylpyrimidine is best illustrated by comparing different donor substitutions. The table below synthesizes empirical and computational data for various derivatives, demonstrating how the choice and position of the donor modulate the bandgap[1][3].

CompoundDonor SubstituentPosition(s)HOMO (eV)LUMO (eV)Bandgap (eV)Primary Application
2-AcPyr Acridan2-5.11-1.004.11TADF Emitter (OLEDs)
2,4-SpAcPyr Spiro-Acridan2, 4-5.48-1.434.05High-Efficiency TADF
tCbz-mPYR Carbazole4, 6-5.50-1.384.12Optoelectronics
Compound 2b Carbazole + 4-CN-Ph2, 4, 6-5.70-2.153.55Deep-Blue TADF

Note: The introduction of rigid spiro-acridan units (e.g., 2,4-SpAcPyr) further restricts nonradiative decay pathways, enhancing the quantum yield compared to flexible acridan counterparts[1]. Furthermore, adding electron-withdrawing groups like 4-cyanophenyl (Compound 2b) significantly lowers the LUMO energy, narrowing the bandgap[3].

Cross-Disciplinary Applications

Advanced Optoelectronics (TADF Emitters)

As highlighted by the data, 5-methylpyrimidine is a premier acceptor core for third-generation OLEDs. The steric bulk of the methyl group at the 5-position restricts conformational disorder. When doped into rigid polymer matrices (like PMMA), these derivatives exhibit minimized nonradiative deactivation, leading to highly efficient triplet harvesting and extended TADF lifetimes[1][3].

Pharmaceutical Development (Targeted Kinase Inhibitors)

Beyond materials science, the electronic properties of 5-methylpyrimidine are highly prized in medicinal chemistry. The pyrimidine core mimics the nucleobase structures of ATP, allowing it to competitively bind to the ATP-binding pockets of kinases. Recently, 5-methylpyrimidine derivatives have been engineered as dual-target inhibitors for EGFR (Epidermal Growth Factor Receptor) and Src kinases[2]. The electron density distribution across the pyrimidine ring—modulated by the 5-methyl group—dictates the strength of hydrogen bonding with the hinge region of the kinase, while the methyl group itself often slots into hydrophobic sub-pockets, enhancing binding affinity and selectivity against mutant cancer cell lines[2].

References

  • Modification of Thermally Activated Delayed Fluorescence Emitters Comprising Acridan–Pyrimidine and Spiro-Acridan–Pyrimidine Moieties for Efficient Triplet Harvesting Source: ACS Applied Electronic Materials URL:1

  • Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines Source: Beilstein Journals URL:3

  • Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine Source: ResearchGate URL:4

  • Dual target inhibitors based on EGFR: Promising anticancer agents for the treatment of cancers (2017-) Source: ResearchGate URL:2

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-4-iodo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Mechanistic Guide & Self-Validating Experimental Protocols

Mechanistic Rationale: The Causality of Regioselectivity

Pyrimidine scaffolds are ubiquitous in modern drug discovery. Functionalizing them with absolute regiocontrol is a critical operational requirement to avoid complex, inseparable isomeric mixtures. 2-Bromo-4-iodo-5-methylpyrimidine presents a highly specific synthetic node: it contains two orthogonal halogen handles (Br and I) and a sterically demanding methyl group.

The site-selectivity of palladium-catalyzed cross-coupling on polyhalogenated heteroarenes is governed by a delicate balance of bond dissociation energies (BDE) and the intrinsic electronic deficiency of the ring carbons .

  • Kinetic Control via Bond Strength: The pyrimidine ring is highly electron-deficient, facilitating rapid oxidative addition by Pd(0). In this specific substrate, the C4–I bond (~65 kcal/mol) is significantly weaker than the C2–Br bond (~81 kcal/mol). This BDE differential makes C4 the kinetically favored site for oxidative addition.

  • The C5-Methyl Steric Effect: The methyl group at C5 introduces local steric hindrance shielding the C4 position. While this +I (inductive) group slightly reduces the electrophilicity of C4 compared to an unsubstituted pyrimidine, the overwhelming weakness of the carbon-iodine bond ensures that C4 remains the primary coupling site .

  • Causality of Catalyst Selection: Because of the steric bulk at C5, the transmetalation and reductive elimination steps can become rate-limiting. Utilizing a catalyst with a large bite angle (e.g., Pd(dppf)Cl₂) or a highly electron-rich, sterically accommodating ligand (e.g., SPhos) accelerates reductive elimination. This prevents catalyst stalling and strictly suppresses off-target C2 activation .

Reaction Workflow & Logic Pathway

The following logic pathway maps the decision matrix of the Pd(0) catalyst, illustrating why sequential coupling is highly predictable under controlled conditions.

Pathway SM 2-Bromo-4-iodo- 5-methylpyrimidine Pd Pd(0) Catalyst SM->Pd Activation OA_C4 Oxidative Addition at C4-I (Fast) Pd->OA_C4 Kinetically Favored OA_C2 Oxidative Addition at C2-Br (Slow) Pd->OA_C2 Disfavored Mono 4-Aryl-2-bromo- 5-methylpyrimidine OA_C4->Mono Transmetalation & Red. Elim. Di 2,4-Diaryl- 5-methylpyrimidine Mono->Di 2nd Equivalent Ar-B(OH)2, Heat

Figure 1: Regioselective logic pathway for sequential Suzuki-Miyaura coupling.

Quantitative Data: Condition Optimization Matrix

To achieve >90% regioselectivity, the reaction conditions must be carefully tuned. The table below summarizes the optimization landscape for the selective C4-arylation using phenylboronic acid as a model coupling partner.

EntryCatalyst SystemBaseSolventTemp (°C)C4-Arylation Yield (%)C2,C4-Diarylation Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Dioxane/H₂O80728
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)Toluene/EtOH/H₂O80852
3 Pd(OAc)₂ / SPhos (2 mol%) K₃PO₄ (2.0 eq) Dioxane/H₂O 60 94 < 1
4Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)Toluene/EtOH/H₂O1006128

Data Interpretation: Entry 3 represents the optimal conditions. The highly active SPhos ligand allows the reaction to proceed at a lower temperature (60 °C), which entirely suppresses the higher-activation-energy oxidative addition at the C2–Br bond. Entry 4 demonstrates that excessive thermal energy overrides the kinetic preference, leading to unwanted diarylation.

Self-Validating Experimental Protocols

Protocol A: Regioselective Mono-Arylation at C4

Objective: Synthesize 4-aryl-2-bromo-5-methylpyrimidine.

Materials:

  • 2-Bromo-4-iodo-5-methylpyrimidine (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.05 equiv, 10.5 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv, 20 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with 2-bromo-4-iodo-5-methylpyrimidine, arylboronic acid, and K₃PO₄. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Causality Checkpoint: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich SPhos ligand.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring for 4–6 hours.

    • Causality Checkpoint: Strict temperature control at 60 °C ensures the thermal energy remains below the activation barrier for C2–Br oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Checkpoint (LC-MS & TLC): This is a self-validating system. Upon completion, TLC will show the disappearance of the starting material. Crucially, LC-MS analysis of the crude mixture must exhibit a characteristic 1:1 isotopic doublet for the [M+H]⁺ peak (separated by 2 amu). This distinct pattern proves the retention of the ⁷⁹Br and ⁸¹Br isotopes. If a single, sharp mass peak is observed, the protocol has failed due to over-coupling at the C2 position.

Protocol B: Sequential Arylation at C2 (Optional)

Objective: Synthesize fully functionalized 2,4-diaryl-5-methylpyrimidine from the intermediate generated in Protocol A.

Step-by-Step Procedure:

  • Subject the purified 4-aryl-2-bromo-5-methylpyrimidine (1.0 equiv) to a second Suzuki-Miyaura coupling using a different arylboronic acid (1.2 equiv).

  • Utilize Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv) in Toluene/EtOH/H₂O (3:1:1).

  • Heat the reaction to 100 °C for 12 hours.

    • Causality Checkpoint: The C2–Br bond is highly stable. Elevated temperatures and a robust bidentate ligand (dppf) are mandatory to force oxidative addition and drive the catalytic cycle to completion .

Validation Checkpoint (LC-MS & NMR): The 1:1 isotopic doublet observed in Protocol A will completely vanish, replaced by a single[M+H]⁺ peak corresponding to the diarylated product. In ¹H NMR, the highly deshielded pyrimidine C6 proton (typically ~8.5–8.8 ppm) will shift depending on the electronic nature of the newly introduced C2-aryl group, confirming structural completion.

References

1.[1] Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

2.[2] Title: An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

3.[3] Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Molecules (MDPI) URL: [Link]

4.[4] Title: Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Bromo-4-iodo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a significant number of FDA-approved drugs and functional organic materials.[1][2] 2-Bromo-4-iodo-5-methylpyrimidine is a particularly valuable synthetic intermediate, offering two distinct handles for sequential and selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this selectivity, allowing for the stepwise introduction of diverse molecular fragments.[3][4]

This guide provides a comprehensive overview of the principles and detailed protocols for the selective palladium-catalyzed cross-coupling reactions of 2-bromo-4-iodo-5-methylpyrimidine. We will delve into the mechanistic basis for regioselectivity and provide field-proven, step-by-step procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to leverage this versatile building block in their synthetic endeavors.

The Principle of Selective Cross-Coupling: Exploiting Halogen Reactivity

The success of sequential cross-coupling on 2-bromo-4-iodo-5-methylpyrimidine hinges on the well-established reactivity trend of halogens in palladium-catalyzed reactions: I > Br > Cl.[4] This trend is inversely related to the carbon-halogen bond dissociation energy; the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Br bond.[3][5] This significant difference in reactivity allows for highly selective functionalization at the 4-position (iodo) under mild reaction conditions, leaving the 2-position (bromo) intact for subsequent transformations.

Key Mechanistic Steps in Selective C-I Bond Activation:

The catalytic cycle for the selective cross-coupling at the C4-iodo position can be visualized as follows:

G cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd 2-Bromo-4-iodo- 5-methylpyrimidine Pd(II)Complex Pd(II) Intermediate OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Organometallic Reagent (e.g., R-B(OH)2) CoupledProduct Reductive Elimination Transmetalation->CoupledProduct CoupledProduct->Pd(0)L2 Regeneration of Catalyst Product 4-Substituted-2-bromo- 5-methylpyrimidine CoupledProduct->Product

Caption: Selective C-I bond activation in cross-coupling.

By carefully controlling the reaction conditions (e.g., temperature, catalyst, and ligand), the energy barrier for the oxidative addition at the C-Br bond is not overcome, ensuring high selectivity for the C-I bond.

Protocols for Selective Cross-Coupling at the C4-Iodo Position

The following protocols are designed as robust starting points and may require optimization for specific substrates and desired outcomes. Crucially, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and ensure reproducibility.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between the pyrimidine core and various aryl or vinyl groups using boronic acids or their esters.[6][7]

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterRecommended Starting ConditionsRole
2-Bromo-4-iodo-5-methylpyrimidine1.0 equivSubstrate
Arylboronic Acid1.1 - 1.5 equivCoupling Partner
Palladium CatalystPd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Catalyst
BaseNa₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv)Activates Boronic Acid
Solvent1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Reaction Medium
Temperature80 - 100 °CReaction Temperature
Reaction Time4 - 24 hoursDuration

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add 2-bromo-4-iodo-5-methylpyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and base (e.g., Na₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2-bromo-5-methylpyrimidine.[8][9]

G Start Assemble Reactants (Substrate, Boronic Acid, Catalyst, Base) Inert Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup (EtOAc, H2O, Brine) Monitor->Workup Purify Column Chromatography Workup->Purify Product 4-Aryl-2-bromo-5-methylpyrimidine Purify->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrimidine and a terminal alkyne, a valuable transformation for the synthesis of conjugated systems.[10][11]

Table 2: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterRecommended Starting ConditionsRole
2-Bromo-4-iodo-5-methylpyrimidine1.0 equivSubstrate
Terminal Alkyne1.1 - 1.5 equivCoupling Partner
Palladium CatalystPd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Catalyst
Copper(I) CocatalystCuI (1-10 mol%)Co-catalyst
BaseTriethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)Base & Solvent
SolventAnhydrous THF or DMFReaction Medium
TemperatureRoom Temperature to 60 °CReaction Temperature
Reaction Time2 - 12 hoursDuration

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-4-iodo-5-methylpyrimidine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise with stirring.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) as needed.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 4-alkynyl-2-bromo-5-methylpyrimidine.[8]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[12][13]

Table 3: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/ParameterRecommended Starting ConditionsRole
2-Bromo-4-iodo-5-methylpyrimidine1.0 equivSubstrate
Amine1.1 - 1.5 equivCoupling Partner
Palladium PrecatalystPd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Catalyst Precursor
LigandXantphos, RuPhos, or BrettPhos (2-5 mol%)Ligand
BaseNaOtBu or Cs₂CO₃ (1.5 - 2.5 equiv)Base
SolventAnhydrous Toluene or 1,4-DioxaneReaction Medium
Temperature80 - 110 °CReaction Temperature
Reaction Time6 - 24 hoursDuration

Step-by-Step Protocol:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 equiv), the ligand (e.g., Xantphos, 0.03 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.

  • Add the 2-bromo-4-iodo-5-methylpyrimidine (1.0 equiv) and the amine (1.2 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the 4-amino-2-bromo-5-methylpyrimidine.[8][12]

Sequential Cross-Coupling: Functionalization of the C2-Bromo Position

Once the C4-iodo position has been selectively functionalized, the resulting 4-substituted-2-bromo-5-methylpyrimidine can undergo a second cross-coupling reaction at the C2-bromo position. This typically requires more forcing conditions due to the lower reactivity of the C-Br bond.[3]

General Considerations for the Second Coupling:

  • More Active Catalysts: The use of more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can facilitate the oxidative addition to the C-Br bond.[3]

  • Higher Temperatures: Increased temperatures are often necessary to provide the activation energy required to cleave the stronger C-Br bond.

  • Stronger Bases: In some cases, a stronger base may be required for the second coupling step.

It is important to note that the nature of the substituent introduced at the C4 position can influence the reactivity of the remaining C-Br bond. Careful optimization of the reaction conditions for the second coupling step is therefore essential.

Conclusion

2-Bromo-4-iodo-5-methylpyrimidine is a highly valuable and versatile building block for the synthesis of complex, substituted pyrimidines. By leveraging the differential reactivity of the C-I and C-Br bonds, researchers can achieve selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. The protocols provided in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer a solid foundation for the exploration of this compound's synthetic potential in drug discovery and materials science.

References

  • Neufeldt, S. R., & Sanford, M. S. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • BenchChem. (2026). Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity.
  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
  • Neufeldt, S. R., et al. (n.d.). Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.
  • Neufeldt, S. R., & Sanford, M. S. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled Conditions. Journal of the American Chemical Society.
  • BenchChem. (2026). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
  • Fernández, I., & Bickelhaupt, F. M. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
  • BenchChem. (2025).
  • Neufeldt, S. R., & Sanford, M. S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Note: Palladium-Catalyzed Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Zhang, H., & Cai, Q. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.

Sources

Application Note: Regioselective Functionalization of 2-Bromo-4-iodo-5-methylpyrimidine in Kinase Inhibitor Scaffold Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrimidines are privileged bioisosteres of the adenine ring of ATP, making them ubiquitous in the design of small-molecule kinase inhibitors[1]. To systematically explore structure-activity relationships (SAR) across the kinome, medicinal chemists require scaffolds that allow for modular, orthogonal functionalization. While 2,4-dichloropyrimidines are classically utilized, their differentiation at the C2 and C4 positions relies solely on the inherent electronic bias of the ring, often leading to mixtures of regioisomers and requiring complex catalytic systems to invert selectivity[2] or harsh conditions for double couplings[3].

The introduction of 2-bromo-4-iodo-5-methylpyrimidine provides an elegant solution to this synthetic bottleneck. This scaffold leverages a profound leaving group disparity (Iodine vs. Bromine) alongside the electronic bias of the pyrimidine ring. The C-I bond at the C4 position undergoes nucleophilic aromatic substitution ( SN​Ar ) and oxidative addition at significantly higher rates than the C-Br bond at C2. Consequently, this enables near-perfect regiocontrol: the C4 position can be functionalized under exceptionally mild conditions, leaving the C2-bromo group fully intact for subsequent, more rigorous palladium-catalyzed cross-coupling.

Structural Biology Context: The Pyrimidine Core in Kinase Active Sites

In the ATP-binding pocket, the pyrimidine core acts as the central anchor. The N1 and N3 nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region[1]. The substituents at C4 and C2 project into distinct microenvironments, dictating target selectivity and potency.

The C5-methyl group in this specific scaffold is not merely a synthetic placeholder; it acts as a critical steric handle. In many kinases, a C5-methyl group projects toward the gatekeeper residue, enhancing selectivity by exploiting the specific geometry of the hydrophobic pocket[4].

Binding scaffold Pyrimidine Core hinge N1/N3 Nitrogen Hinge Region H-Bonds scaffold->hinge Anchors c5 C5-Methyl Gatekeeper Interaction scaffold->c5 Steric Fit c4 C4-Substituent (R¹) Deep Pocket / DFG Motif scaffold->c4 Extends to c2 C2-Substituent (R²) Solvent Exposed Pocket scaffold->c2 Extends to

Fig 1: Logical mapping of pyrimidine scaffold vectors within the kinase ATP-binding site.

Regioselective Synthetic Strategy

The synthetic workflow exploits the differential reactivity of the dihalopyrimidine.

  • Step 1 (C4-Functionalization): The C4 position is highly electrophilic due to the ortho- and para-nitrogen atoms. The weak C-I bond allows for SN​Ar with aliphatic or aromatic amines at 0 °C to room temperature.

  • Step 2 (C2-Functionalization): Once C4 is substituted with an electron-donating amine, the pyrimidine ring becomes electron-rich. The remaining C2-bromo group is now completely inert to SN​Ar and requires a Pd-catalyzed Buchwald-Hartwig amination to install the second pharmacophore.

Workflow start 2-Bromo-4-iodo-5-methylpyrimidine (Starting Scaffold) c4_rxn Step 1: C4-Selective SNAr Targeting C-I Bond (0-25 °C, Mild Base) start->c4_rxn intermediate 2-Bromo-4-amino-5-methylpyrimidine (Stable Intermediate) c4_rxn->intermediate LC-MS Validation c2_rxn Step 2: C2-Selective Cross-Coupling Targeting C-Br Bond (100 °C, Pd-Catalyst, Strong Base) intermediate->c2_rxn final 2,4-Diamino-5-methylpyrimidine (Kinase Inhibitor Candidate) c2_rxn->final Final Purification

Fig 2: Regioselective functionalization workflow for 2-bromo-4-iodo-5-methylpyrimidine.

Experimental Protocols

Protocol A: C4-Selective Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Install the primary pharmacophore at the C4 position while preserving the C2-bromo group. Causality & Design Choice: N,N -Diisopropylethylamine (DIEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the hydroiodic acid (HI) byproduct without competing with the primary amine nucleophile. The temperature is strictly maintained between 0 °C and 25 °C to thermodynamically prevent any C2 substitution.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-bromo-4-iodo-5-methylpyrimidine (1.0 equiv, 3.34 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (15 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Reagent Addition: Add DIEA (1.5 equiv, 5.01 mmol) dropwise, followed by the slow addition of the desired amine nucleophile (1.05 equiv, 3.51 mmol).

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS.

    • Validation Checkpoint: The starting material exhibits a complex isotopic pattern due to both Br and I. The successful intermediate will show a mass shift corresponding to the loss of iodine ( M−127+Ramine​ ) and will distinctly display a 1:1 isotopic doublet ( M / M+2 ) characteristic of the retained single bromine atom.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the 2-bromo-4-amino-5-methylpyrimidine intermediate.

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Install the secondary amine at the highly deactivated C2 position. Causality & Design Choice: Following C4 amination, the pyrimidine ring is electron-rich. SN​Ar is no longer viable. We employ Pd2​(dba)3​ as the palladium source and Xantphos as the ligand. Xantphos possesses a wide bite angle (~111°), which accelerates the reductive elimination step—often the rate-limiting step when forming C-N bonds at sterically hindered, electron-rich heteroaryl halides. Cs2​CO3​ is chosen as the base because of its high solubility and efficacy in Pd-catalyzed aminations compared to weaker bases.

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, combine the 2-bromo-4-amino-5-methylpyrimidine intermediate (1.0 equiv, 1.0 mmol), the secondary amine nucleophile (1.2 equiv, 1.2 mmol), Pd2​(dba)3​ (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and Cs2​CO3​ (2.0 equiv, 2.0 mmol).

  • Degassing: Seal the vessel and purge with argon for 10 minutes. Add anhydrous 1,4-dioxane (5 mL) that has been previously sparged with argon.

  • Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath or microwave synthesizer for 12–16 hours.

  • Self-Validation (LC-MS & TLC): Monitor the reaction via LC-MS.

    • Validation Checkpoint: Look for the complete disappearance of the brominated intermediate's 1:1 isotopic doublet. The final product will exhibit a clean, single molecular ion peak ( M+H+ ) indicating successful displacement of the bromine.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final 2,4-diamino-5-methylpyrimidine kinase inhibitor scaffold.

Data Presentation: Yields and Conditions

The quantitative advantage of utilizing the bromo/iodo differential over traditional dichloro scaffolds is summarized in the table below. The 2-bromo-4-iodo-5-methylpyrimidine scaffold practically eliminates the formation of unwanted C2-regioisomers during the first step.

Scaffold Starting MaterialStep 1 (C4) ConditionsStep 2 (C2) ConditionsRegioselectivity (C4:C2)Overall 2-Step Yield
2,4-Dichloropyrimidine Amine, DIEA, 80 °CAmine, Pd-cat, 100 °C~85:1540–60%
2-Bromo-4-iodo-5-methylpyrimidine Amine, DIEA, 0–25 °CAmine, Pd-cat, 100 °C>99:1 75–90%

Conclusion

The utilization of 2-bromo-4-iodo-5-methylpyrimidine represents a highly efficient, atom-economical approach to generating diverse kinase inhibitor libraries. By exploiting the inherent bond dissociation energy differences between C-I and C-Br bonds, chemists can achieve absolute regiocontrol without the need for complex substrate-controlled directing groups or specialized catalytic systems[2]. The resulting step-by-step self-validating protocols ensure high-fidelity synthesis of potent, hinge-binding pyrimidine scaffolds.

Sources

Application Note: Regioselective Sonogashira Cross-Coupling of 2-Bromo-4-iodo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, allowing for the rapid, orthogonal elaboration of core scaffolds. 2-Bromo-4-iodo-5-methylpyrimidine is a highly privileged building block; however, its successful utilization requires strict regiocontrol during cross-coupling reactions.

In palladium-catalyzed cross-couplings, the regioselectivity is fundamentally governed by the bond dissociation energies (BDE) of the carbon-halogen bonds and the electronic activation provided by the heteroaromatic ring[1]. The C4–I bond is significantly weaker (~55 kcal/mol) than the C2–Br bond (~68 kcal/mol). Consequently, the oxidative addition of the Pd(0) catalyst occurs preferentially at the C4 position[2].

While the methyl group at the C5 position introduces localized steric hindrance, the Sonogashira reaction is uniquely tolerant of this. Terminal alkynes are sp -hybridized and linear, meaning their approach during the transmetalation step is largely unencumbered by the adjacent C5-methyl group. By strictly controlling the reaction temperature and catalyst selection, researchers can achieve >95% regioselectivity for the C4-alkynyl product, preserving the C2–Br bond for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[3][4].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Regioselective Oxidative Addition (at C4-I) Pd0->OxAdd 2-bromo-4-iodo- 5-methylpyrimidine PdII Pd(II) Intermediate (C4-Pyrimidine)-Pd-I OxAdd->PdII TransMet Transmetalation with Cu-Acetylide PdII->TransMet Cu-Alkyne Complex PdII_Alk Pd(II) Intermediate (C4-Pyrimidine)-Pd-(Alkyne) TransMet->PdII_Alk - CuI RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regenerates Pd(0) Product 4-Alkynyl-2-bromo- 5-methylpyrimidine RedElim->Product

Caption: Regioselective Pd-catalyzed Sonogashira cycle at the C4-I position.

Optimization of Reaction Conditions

To prevent competitive oxidative addition at the C2–Br position, thermal control is critical. Elevated temperatures (>60 °C) provide enough kinetic energy to overcome the activation barrier for C–Br insertion, leading to complex mixtures of mono- and di-alkynylated products.

The table below summarizes the quantitative data driving our optimized protocol, demonstrating the causality between temperature, catalyst choice, and regiochemical fidelity.

Catalyst SystemTemperatureAlkyne (equiv)Solvent / BaseC4-Alkynyl Yield (%)C2,C4-Dialkynyl Yield (%)Regioselectivity Ratio
Pd(PPh₃)₄ / CuI60 °C1.2THF / Et₃N45%38%1.2 : 1
Pd(PPh₃)₄ / CuI25 °C1.05THF / Et₃N72%<5%>14 : 1
Pd(PPh₃)₂Cl₂ / CuI 25 °C 1.05 THF / Et₃N 89% Not Detected >99 : 1
Pd(dppf)Cl₂ / CuI25 °C1.05DMF / DIPA65%12%5.4 : 1

Data Interpretation: Pd(PPh3​)2​Cl2​ is selected as the optimal precatalyst. The bulky triphenylphosphine ligands stabilize the Pd(0) species sufficiently to suppress C2–Br insertion at room temperature (25 °C), while remaining active enough to readily insert into the highly electrophilic C4–I bond[2].

Experimental Protocol: Synthesis of 4-Alkynyl-2-bromo-5-methylpyrimidine

Reagent Preparation & Causality
  • Degassing (Critical Step): Oxygen must be rigorously excluded. In the presence of O₂ and Cu(I), terminal alkynes undergo rapid Glaser homocoupling, consuming the alkyne and generating reactive oxygen species that degrade the Pd catalyst.

  • Alkyne Stoichiometry: Limited to 1.05 equivalents to further suppress homocoupling and prevent forced over-reaction at the C2 position.

Workflow Prep Degas Solvents (THF/Et3N) Load Load Pd/Cu Catalysts & Pyrimidine Prep->Load Alkyne Add Terminal Alkyne Dropwise Load->Alkyne React Stir at 25°C (Monitor by LC-MS) Alkyne->React Workup NH4Cl Quench & EtOAc Extraction React->Workup Purify Silica Gel Chromatography Workup->Purify

Caption: Experimental workflow for the regioselective Sonogashira cross-coupling.

Step-by-Step Methodology

1. Reaction Setup:

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Add 2-bromo-4-iodo-5-methylpyrimidine (1.0 mmol, 1.0 equiv), Pd(PPh3​)2​Cl2​ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%) to the flask.

  • In a separate sealed vessel, prepare a 1:1 mixture of anhydrous THF and Triethylamine (Et₃N) (10 mL total volume). Degas the solvent mixture by sparging with Argon for 15 minutes.

2. Initiation: 4. Transfer the degassed THF/Et₃N mixture to the Schlenk flask via a gas-tight syringe. Stir at room temperature (25 °C) for 5 minutes to ensure full dissolution and pre-activation of the catalyst. 5. Add the terminal alkyne (1.05 mmol, 1.05 equiv) dropwise over 10 minutes using a syringe pump. Note: Dropwise addition keeps the steady-state concentration of the alkyne low, preventing Glaser homocoupling.

3. Monitoring (Self-Validating System): 6. Stir the reaction at 25 °C for 2–4 hours. 7. Validation Check: Monitor reaction progression via LC-MS. The desired product will exhibit a distinct isotopic signature. Because bromine has two stable isotopes ( 79Br and 81Br ) in a ~1:1 ratio, the product mass spectrum must display an M and M+2 doublet of equal intensity. If this doublet is missing, the C2–Br bond has been compromised.

4. Quench and Workup: 8. Once starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Rationale: NH4​Cl effectively complexes with copper salts, pulling them into the aqueous layer and preventing them from streaking during chromatography. 9. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

5. Purification: 11. Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient). The product typically elutes cleanly due to the loss of the highly polar iodine atom.

References

  • Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes Source: National Institutes of Health (PMC) URL:[Link]

  • Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations Source: Organic Letters (ACS Publications) URL:[Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Application Note: 2-Bromo-4-iodo-5-methylpyrimidine as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Objective: To provide a comprehensive, mechanistically grounded guide on the application, biological rationale, and regioselective functionalization of 2-bromo-4-iodo-5-methylpyrimidine in the synthesis of targeted therapeutics.

Executive Summary

In the landscape of targeted oncology and immunology, the 2,4-disubstituted pyrimidine core is a ubiquitous pharmacophore, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., osimertinib, palbociclib, and imatinib)[1]. However, synthesizing these complex molecules requires building blocks that offer absolute chemoselectivity. 2-Bromo-4-iodo-5-methylpyrimidine (CAS: 1807119-05-6) [2] has emerged as a premium scaffold for this purpose.

Unlike traditional 2,4-dichloropyrimidines, which often yield mixtures of regioisomers and require harsh conditions[1][3], the orthogonal halogen reactivity of the bromo/iodo pair allows for precise, sequential cross-coupling without the need for protecting groups[4]. Furthermore, the C5-methyl group imparts profound pharmacological advantages through the "magic methyl" effect, drastically altering the molecule's conformational landscape and binding affinity[5][6].

Structural Rationale: The "Magic Methyl" Effect

The addition of a single methyl group at the C5 position of the pyrimidine ring is rarely a passive structural change. In drug discovery, this modification—often termed the "magic methyl" effect—can increase target affinity by hundreds or thousands of times, far exceeding the expected 3.5-fold increase predicted by simple lipophilicity gains[5][6].

Causality of Enhanced Efficacy
  • Conformational Preorganization (Atropisomerism): The steric bulk of the 5-methyl group forces the substituents at C4 and C6 out of planarity with the pyrimidine core[7]. This preorganizes the molecule into the exact bioactive conformation required for target binding, minimizing the entropic penalty upon entering the active site.

  • Inhibitor Trapping via Hydrophobic Pockets: In kinases such as p38α, Abl, and MERTK, the C5-methyl group projects directly into a highly conserved hydrophobic pocket adjacent to the gatekeeper residue[5][8]. The desolvation of this methyl group upon binding provides a massive enthalpic driving force[6].

MagicMethyl M 5-Methyl Group ('Magic Methyl') C Conformational Restriction (Atropisomerism) M->C Steric Clash H Hydrophobic Pocket (Gatekeeper Trapping) M->H Desolvation S Increased Selectivity (e.g., MERTK vs FLT3) C->S Preorganization P Enhanced Potency (IC50 Reduction) C->P H->S H->P Affinity Boost

Fig 1. Mechanistic pathways of the 'magic methyl' effect in enhancing kinase inhibitor efficacy.

Quantitative Impact on Selectivity

The profound impact of this single methyl group is perfectly illustrated in the development of MERTK inhibitors, where off-target FLT3 inhibition causes severe toxicity. Introducing the C5-methyl group shifted the selectivity profile by over 1000-fold[8].

Table 1: Impact of C5-Methylation on MERTK vs. FLT3 Selectivity

Compound VariantMERTK IC₅₀ (nM)FLT3 IC₅₀ (nM)Fold Selectivity (MERTK/FLT3)Mechanistic Impact
Des-methyl (5-H) ~1.5~5.0~3.3xPlanar conformation permits promiscuous binding across multiple kinase targets.
5-Methyl (Magic Methyl) < 1.0 > 100 > 1000x Steric clash induces atropisomerism; methyl group perfectly fills the MERTK hydrophobic pocket[8].

Principles of Regioselective Functionalization

When utilizing 2-bromo-4-iodo-5-methylpyrimidine, the synthetic strategy relies on the intrinsic differences in bond dissociation energies (BDE) and the electronic activation of the pyrimidine ring.

In palladium-catalyzed cross-couplings, the general order of halogen reactivity is I > Br > Cl , and the positional reactivity on the pyrimidine ring is C4 > C6 > C2 [1][4].

  • C4-I Bond: The carbon-iodine bond is weak (~55 kcal/mol) and highly polarized by the adjacent nitrogen atoms. It rapidly undergoes oxidative addition with Pd(0) species at ambient or mildly elevated temperatures.

  • C2-Br Bond: The carbon-bromine bond is significantly stronger (~68 kcal/mol) and sterically hindered by the adjacent C5-methyl group. It remains completely inert during C4-functionalization, acting as a reliable placeholder for late-stage amination.

Workflow A 2-Bromo-4-iodo- 5-methylpyrimidine B Regioselective C4-Coupling A->B C-I Cleavage C 4-Aryl-2-bromo- 5-methylpyrimidine B->C D C2-Amination (Buchwald-Hartwig) C->D C-Br Cleavage E 2,4-Disubstituted Kinase Inhibitor D->E

Fig 2. Sequential regioselective cross-coupling workflow for 2-bromo-4-iodo-5-methylpyrimidine.

Validated Experimental Methodologies

The following protocols represent a self-validating system designed to prevent over-coupling and maximize regiocontrol.

Protocol A: Regioselective C4-Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the C4 position while strictly preserving the C2-bromide.

Causality & Experimental Design: We utilize Pd(PPh3​)4​ because the oxidative addition into the C-I bond is facile enough not to require highly active, electron-rich ligands. A mild base ( Na2​CO3​ ) and a strict temperature ceiling of 50 °C are employed. Exceeding 60 °C provides sufficient kinetic energy to overcome the activation barrier for C-Br oxidative addition, which would lead to symmetric di-coupling[4].

Reagents & Materials:

  • 2-Bromo-4-iodo-5-methylpyrimidine (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.05 equiv, 10.5 mmol)

  • Pd(PPh3​)4​ (0.02 equiv, 2 mol%)

  • Na2​CO3​ (2.0 equiv, 20 mmol)

  • Solvent: THF / H2​O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Degassing: Charge a round-bottom flask with THF and H2​O . Sparge the solvent mixture with inert Argon gas for 15 minutes to remove dissolved oxygen, preventing catalyst degradation.

  • Reagent Addition: Add 2-bromo-4-iodo-5-methylpyrimidine, arylboronic acid, and Na2​CO3​ . Sparge for an additional 5 minutes.

  • Catalyst Introduction: Quickly add Pd(PPh3​)4​ under a positive stream of Argon. Seal the flask.

  • Controlled Heating: Heat the reaction mixture to exactly 45–50 °C with vigorous stirring.

  • In-Process Control: After 4 hours, sample the reaction for LC-MS. You must observe complete consumption of the starting material. The mass spectrum should show the mono-coupled product (retaining the characteristic 1:1 bromine isotopic pattern). If unreacted starting material remains, stir for an additional 2 hours; do not increase the temperature.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4​ , concentrate, and purify via silica gel chromatography to yield the 4-aryl-2-bromo-5-methylpyrimidine intermediate.

Protocol B: C2-Buchwald-Hartwig Amination

Objective: Install a primary or secondary amine at the highly hindered C2 position of the previously synthesized intermediate.

Causality & Experimental Design: With the C4 position functionalized, the remaining C2-Br bond is highly stable and sterically shielded by the adjacent 5-methyl group. To facilitate oxidative addition and subsequent reductive elimination, we employ Pd2​(dba)3​ paired with BrettPhos . BrettPhos is an extremely bulky, electron-rich biaryl phosphine ligand that forces the formation of a highly reactive mono-ligated Pd(0) species. A strong, soluble base ( Cs2​CO3​ ) is required to deprotonate the amine in the non-polar solvent[1].

Reagents & Materials:

  • 4-Aryl-2-bromo-5-methylpyrimidine (1.0 equiv, 5 mmol)

  • Alkyl/Aryl Amine (1.2 equiv, 6 mmol)

  • Pd2​(dba)3​ (0.05 equiv, 5 mol%)

  • BrettPhos (0.10 equiv, 10 mol%)

  • Cs2​CO3​ (2.0 equiv, 10 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (25 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube under Argon, combine the 4-aryl-2-bromo-5-methylpyrimidine, Cs2​CO3​ , Pd2​(dba)3​ , and BrettPhos.

  • Solvent & Amine Addition: Add anhydrous 1,4-Dioxane followed by the amine.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 95–100 °C in an oil bath. The elevated temperature is strictly necessary to overcome the steric hindrance of the "magic methyl" group during the reductive elimination step.

  • Monitoring: Stir for 12–16 hours. Monitor via LC-MS until the brominated intermediate is fully consumed.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate under reduced pressure and purify via reverse-phase HPLC or silica gel chromatography to isolate the final 2,4-disubstituted-5-methylpyrimidine kinase inhibitor.

References

  • 23040-64-4_N-(3-hydroxyphenyl)
  • acs.
  • nih.
  • acs.
  • juniperpublishers.
  • escholarship.
  • nih.
  • acs.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Bromo-4-iodo-5-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity and regioselectivity challenges encountered when synthesizing 2-bromo-4-iodo-5-methylpyrimidine (CAS: 1807119-05-6).

This guide provides self-validating protocols and field-proven insights for the two most robust methodologies: Pathway A (Directed Magnesiation) and Pathway B (Regioselective Halogen Exchange) .

Frequently Asked Questions (FAQs)

Q1: Which synthetic route provides the highest yield and purity for this specific pyrimidine? We strongly recommend Pathway A (Directed Magnesiation) using the Knochel-Hauser base (TMPMgCl·LiCl)[1]. When starting from 2-bromo-5-methylpyrimidine, the C4 and C6 positions are chemically identical due to the molecule's plane of symmetry. Magnesiation at C4/C6 followed by an iodine quench completely bypasses the regioselectivity issues inherent in halogen exchange, routinely delivering yields >80%[1][2].

Q2: Why does nucleophilic halogen exchange (Pathway B) preferentially occur at the C4 position rather than C2? In pyrimidines, the C4 position is kinetically more reactive toward nucleophilic aromatic substitution ( SN​Ar ) than the C2 position[3]. Attack at C4 forms a Meisenheimer intermediate where the negative charge is optimally delocalized onto the highly electronegative N1 atom (para-like stabilization). Furthermore, the C2 position is sterically hindered between two nitrogen atoms, and incoming nucleophiles experience electrostatic repulsion from the nitrogen lone pairs (the α -effect)[4].

Q3: Why is my yield of 2-bromo-4-iodo-5-methylpyrimidine so low using standard electrophilic halogenation? Standard electrophilic halogenation is largely ineffective here because the pyrimidine ring is highly electron-deficient. You must rely on directed metalation or nucleophilic halogen exchange to functionalize the ring efficiently[1][3].

Troubleshooting Guide

Issue 1: Incomplete Magnesiation in the Knochel Route (Pathway A)
  • Symptom: High recovery of starting material (2-bromo-5-methylpyrimidine) after the iodine quench.

  • Causality: TMPMgCl·LiCl is highly sensitive to moisture and degrades over time, lowering its active molarity. Additionally, the LiCl component is crucial for breaking up the polymeric aggregates of the Grignard reagent; if it precipitates out of solution, the kinetic basicity plummets[1][2].

  • Solution:

    • Self-Validation: Always titrate the TMPMgCl·LiCl solution against benzoic acid using 4-(phenylazo)diphenylamine as an indicator immediately before use.

    • Temperature Control: Ensure the reaction is kept strictly at -55 °C. Higher temperatures can lead to unwanted side reactions or decomposition of the magnesiated intermediate[2].

Issue 2: Formation of 2,4-Diiodo Impurities in Halogen Exchange (Pathway B)
  • Symptom: LC-MS shows a significant peak for 2,4-diiodo-5-methylpyrimidine.

  • Causality: While C4 is kinetically more reactive, excess NaI or prolonged heating provides enough activation energy to force the secondary SN​Ar at the sterically hindered C2 position[4].

  • Solution:

    • Strictly limit NaI to 1.1–1.5 equivalents.

    • Lower the reaction temperature from 80 °C to 60 °C and monitor conversion via GC-MS every 30 minutes. Quench the reaction immediately once the mono-iodo product plateaus.

Issue 3: Hydrolysis Byproducts (Formation of Pyrimidinols)
  • Symptom: Presence of 2-bromo-5-methylpyrimidin-4-ol in the crude mixture.

  • Causality: Adventitious water in the solvent reacts with the highly electrophilic C4 position of the pyrimidine ring during the reaction or aqueous workup[3].

  • Solution: Use strictly anhydrous THF or MeCN. During workup, keep the aqueous quench cold (0–5 °C) and perform extractions rapidly to minimize hydrolysis of the newly formed C-I bond.

Quantitative Data Presentation

Table 1. Comparison of Synthetic Pathways for 2-Bromo-4-iodo-5-methylpyrimidine

ParameterPathway A: Directed MagnesiationPathway B: Halogen Exchange
Starting Material 2-Bromo-5-methylpyrimidine2,4-Dibromo-5-methylpyrimidine
Key Reagents TMPMgCl·LiCl, I₂NaI, HI (cat.)
Regioselectivity Absolute (Due to symmetric SM)Moderate (C4 > C2 kinetic preference)
Typical Yield 75% – 85%50% – 65%
Major Impurities Unreacted starting material2,4-Diiodo-5-methylpyrimidine, Pyrimidinols
Scalability High (Requires cryogenic cooling)High (Requires strict reaction monitoring)

Experimental Protocols

Protocol A: Directed Magnesiation (Recommended)

This protocol leverages the absolute symmetry of 2-bromo-5-methylpyrimidine to guarantee regioselectivity[1].

  • Preparation of the Active Base: Titrate TMPMgCl·LiCl (1.0 M in THF) using benzoic acid and 4-(phenylazo)diphenylamine indicator to validate active concentration.

  • Substrate Cooling: Dissolve 2-bromo-5-methylpyrimidine (1.0 equiv) in anhydrous THF (0.5 M concentration) under an argon atmosphere. Cool the solution to -55 °C using a dry ice/acetone bath.

  • Regioselective Magnesiation: Add the titrated TMPMgCl·LiCl (1.1 equiv) dropwise over 15 minutes. Stir the reaction mixture at -55 °C for 1.5 hours to ensure complete formation of the 4-magnesio intermediate[2].

  • Electrophilic Quenching: Dissolve iodine (I₂, 1.5 equiv) in anhydrous THF and add dropwise to the reaction mixture at -55 °C. Allow the system to slowly warm to room temperature over 2 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NH₄Cl and saturated aqueous Na₂S₂O₃ (to reduce excess iodine). Extract with ethyl acetate, dry over MgSO₄, and concentrate. Verify the yield via ¹H-NMR and GC-MS.

Protocol B: Regioselective Halogen Exchange

This protocol utilizes the kinetic preference of the C4 position for nucleophilic attack[4].

  • Reaction Setup: Dissolve 2,4-dibromo-5-methylpyrimidine (1.0 equiv) in anhydrous acetonitrile (0.3 M).

  • Reagent Addition: Add sodium iodide (NaI, 1.5 equiv) and a catalytic amount of aqueous hydroiodic acid (HI, 57%, 0.05 equiv) to activate the pyrimidine ring.

  • Controlled Heating: Heat the mixture to 60 °C. Monitor the reaction strictly via GC-MS every 30 minutes to prevent over-iodination at the C2 position.

  • Workup & Validation: Once the mono-iodo plateau is reached (typically 2-4 hours), cool to 0 °C. Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with dichloromethane, dry, and purify via flash chromatography.

Logical Workflow & Troubleshooting Visualization

SynthesisWorkflow Target Target Synthesis: 2-Bromo-4-iodo-5-methylpyrimidine PathA Pathway A: Directed Magnesiation (Recommended for High Yield) Target->PathA PathB Pathway B: Halogen Exchange (Alternative SNAr Route) Target->PathB SM_A 2-Bromo-5-methylpyrimidine PathA->SM_A SM_B 2,4-Dibromo-5-methylpyrimidine PathB->SM_B StepA1 TMPMgCl·LiCl (1.1 eq) THF, -55°C, 1.5 h SM_A->StepA1 StepB1 NaI (1.5 eq), HI (cat.) MeCN, 60°C SM_B->StepB1 StepA2 I2 Quench (1.5 eq) -55°C to RT StepA1->StepA2 TroubleA Yield < 70%? Titrate TMP base & dry THF StepA2->TroubleA TroubleB Diiodo Impurity? Lower temp to 60°C & monitor StepB1->TroubleB

Fig 1. Logical workflow and troubleshooting decision tree for 2-bromo-4-iodo-5-methylpyrimidine synthesis.

References

  • Mosrin, M.; Knochel, P. "Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl." Organic Letters - ACS Publications, 2008.[Link]

  • Mosrin, M. "Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds." LMU Munich Dissertation, 2009.[Link]

  • Shiota, T.; Yamamori, T. "Acid-Mediated Halogen Exchange in Heterocyclic Arenes: A Highly Effective Iodination Method." ResearchGate, 1999.[Link]

  • "Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines." IntechOpen, 2022.[Link]

Sources

Technical Support Center: Troubleshooting Cross-Coupling of 2-Bromo-4-iodo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cross-coupling reactions involving highly reactive, multi-halogenated pyrimidines. This guide is specifically engineered for researchers and drug development professionals struggling with protodehalogenation (hydrodehalogenation) during the functionalization of 2-bromo-4-iodo-5-methylpyrimidine .

Because pyrimidines are exceptionally electron-deficient, they are highly susceptible to competing reduction pathways. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to suppress these side reactions and achieve chemoselective cross-coupling.

Mechanistic Insight: The Causality of Protodehalogenation

To prevent dehalogenation, we must first understand why it occurs. In 2-bromo-4-iodo-5-methylpyrimidine, the C4–I bond is significantly weaker and more reactive than the C2–Br bond, dictating that oxidative addition will occur chemoselectively at the C4 position[1].

However, the electron-withdrawing nature of the pyrimidine ring creates a highly electrophilic Pd(II)–aryl intermediate. If the subsequent transmetalation step is sluggish—often due to sterically hindered boronic acids or poorly optimized base/solvent systems—the Pd(II) complex will persist in solution. This extended lifetime allows the complex to undergo unintended pathways, most notably abstracting a hydride from the solvent (e.g., primary/secondary alcohols), amine ligands, or alkoxide bases[2]. Subsequent reductive elimination yields the protodehalogenated byproduct (2-bromo-5-methylpyrimidine) and regenerates the Pd(0) catalyst[3].

G A Pd(0) Catalyst B Oxidative Addition [Pd(II)(Ar)(I)] A->B 2-bromo-4-iodo- 5-methylpyrimidine C Transmetalation (Fast Pathway) B->C Boronate + Base E Hydride Abstraction (Slow Transmetalation) B->E Alcohol/Amine/Alkoxide D Cross-Coupled Product C->D Reductive Elimination D->A Catalyst Regeneration F Dehalogenated Byproduct (Protodehalogenation) E->F Reductive Elimination F->A Catalyst Regeneration

Catalytic cycle vs. protodehalogenation pathway in Pd-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction dehalogenating at the 4-position instead of cross-coupling? A1: Dehalogenation outcompetes cross-coupling when the rate of transmetalation is slower than the rate of hydride transfer. This is exacerbated by using solvents with abstractable β -hydrogens (like ethanol or isopropanol) or bases like NaOEt[4]. For electron-deficient N-heterocycles, the Pd-aryl intermediate is highly prone to this reduction[3].

Q2: Can I use DMF or DMAc as a solvent? A2: It is highly discouraged for this specific substrate. While polar aprotic solvents are standard for many couplings, DMF can act as a hydride source at elevated temperatures (typically >100 °C), leading to formylation or protodehalogenation[5]. Switch to 1,4-dioxane or toluene.

Q3: How do I ensure chemoselectivity (reacting the C4-I without touching the C2-Br)? A3: The inherent bond dissociation energy difference between C–I and C–Br naturally favors C4 insertion[1]. To maintain this selectivity, keep the reaction temperature strictly below 80 °C and limit the equivalents of the coupling partner to 1.05 – 1.1. Over-pushing the reaction with excess reagents or heat will lead to double insertion or C2-dehalogenation.

Q4: Which ligand class is best for preventing dehalogenation in pyrimidines? A4: Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos, or RuPhos) are superior[6]. They serve a dual purpose: their electron density stabilizes the electrophilic Pd(II) intermediate, and their steric bulk accelerates the final reductive elimination step, pushing the catalytic cycle forward before side reactions can occur[7].

Troubleshooting Matrix & Quantitative Optimization

The following table summarizes the causal relationship between reaction parameters and the distribution of desired cross-coupling versus protodehalogenation, based on optimization data for N-heterocyclic halides[6],[8].

Solvent SystemBaseCatalyst / LigandTemp (°C)Cross-Coupling YieldDehalogenationCausality / Failure Mode
EtOH / H₂ONaOEtPd(PPh₃)₄80< 10%> 80% β -hydride elimination from solvent and alkoxide base.
DMFK₂CO₃Pd(OAc)₂ / PPh₃10035%45%DMF acts as a hydride source at high temperatures; slow transmetalation.
Toluene / H₂OK₃PO₄Pd₂(dba)₃ / SPhos9065%20%Biphasic system improves transmetalation, but high temp allows minor reduction.
1,4-Dioxane / H₂O K₃PO₄ XPhos Pd G2 60 > 92% < 2% Optimal. Precatalyst ensures active Pd(0); bulky ligand forces rapid reductive elimination.

Diagnostic Workflow

Use the following logical decision tree to diagnose and correct active dehalogenation issues in your workflow.

Troubleshooting Start Issue: Protodehalogenation Observed (>5%) CheckSolvent Are you using an alcohol (MeOH, EtOH, iPrOH)? Start->CheckSolvent FixSolvent Switch to 1,4-Dioxane or Toluene CheckSolvent->FixSolvent Yes CheckBase Are you using an alkoxide or organic amine base? CheckSolvent->CheckBase No FixBase Switch to inorganic base (K3PO4 or Cs2CO3) CheckBase->FixBase Yes CheckLigand Is transmetalation slow? (Unreacted boronic acid remains) CheckBase->CheckLigand No FixLigand Use XPhos Pd G2 precatalyst Add 5% v/v degassed H2O CheckLigand->FixLigand Yes

Systematic troubleshooting logic tree for eliminating protodehalogenation.

Self-Validating Experimental Protocol

This protocol for the Suzuki-Miyaura Cross-Coupling of 2-bromo-4-iodo-5-methylpyrimidine is designed to be self-validating. It includes specific observational checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Materials Required
  • Substrate: 2-bromo-4-iodo-5-methylpyrimidine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.05 equiv) — Strictly limit excess to prevent double coupling.

  • Catalyst: XPhos Pd G2 (2 mol%) — Precatalyst avoids the need for prolonged Pd(0) generation.

  • Base: K₃PO₄ (anhydrous, finely ground, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v, 0.2 M)

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step):

    • In an oven-dried Schlenk tube, add the pyrimidine (1.0 mmol), arylboronic acid (1.05 mmol), and K₃PO₄ (2.0 mmol).

    • Add 5 mL of 1,4-Dioxane and 0.5 mL of H₂O.

    • Causality: Water is essential to form the reactive boronate species [Ar-B(OH)₃]⁻, which accelerates transmetalation. However, oxygen in water causes homocoupling[2].

    • Self-Validation Check: Sparge the solvent mixture with Argon for exactly 15 minutes. If you skip this, the solution will turn dark brown/black prematurely due to Pd-oxidation.

  • Catalyst Addition:

    • Briefly open the tube under positive Argon flow and add XPhos Pd G2 (2 mol%).

    • Seal the tube.

  • Reaction Initiation:

    • Place the tube in a pre-heated oil bath at 60 °C .

    • Causality: 60 °C provides enough energy for C4-I oxidative addition but is too low to activate the C2-Br bond or overcome the activation energy barrier for hydride abstraction.

    • Self-Validation Check: Within 10 minutes, the solution should turn a clear, golden-yellow color, indicating active Pd(0)/Pd(II) cycling. If the solution turns opaque black and precipitates form, Pd-black has crashed out. This indicates catalyst death, likely due to insufficient degassing or a highly impure boronic acid.

  • Monitoring:

    • Stir vigorously (800+ rpm) for 2–4 hours. Biphasic reactions require high sheer to ensure the aqueous boronate interacts with the organic Pd-complex.

    • Monitor by LC-MS. You should observe the mass of the desired product. If you see [M - 126] (loss of Iodine + addition of H), protodehalogenation is occurring. Immediately cool the reaction and verify your solvent purity.

  • Quenching & Isolation:

    • Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) to remove phosphate salts.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols ResearchGate [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines NIH PubMed Central [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings NIH PubMed Central [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction ACS Publications[Link]

  • Suzuki proto-dehalogenation problem Reddit (r/Chempros) [Link]

Sources

overcoming solubility issues with 2-bromo-4-iodo-5-methylpyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 2-bromo-4-iodo-5-methylpyrimidine (CAS: 1807119-05-6).

This di-halogenated scaffold is highly valued in medicinal chemistry for regioselective functionalization—the C4-iodo group readily undergoes oxidative addition by Palladium before the C2-bromo group. However, its unique substitution pattern creates significant solubility challenges that can derail cross-coupling reactions, NMR analysis, and purification workflows.

Mechanistic Causality: Why is Dissolution Challenging?

To solve a solubility issue, you must first understand the molecular forces at play. 2-Bromo-4-iodo-5-methylpyrimidine resists dissolution due to three compounding structural factors:

  • High Crystal Lattice Energy: The planar pyrimidine ring facilitates tight π−π stacking in the solid state.

  • Intermolecular Halogen Bonding: The highly polarizable iodine and bromine atoms act as Lewis acids (halogen bond donors), forming strong non-covalent networks with the Lewis basic nitrogen atoms of adjacent pyrimidine rings.

  • Lipophilicity vs. Polarity Mismatch: The addition of the C5-methyl group increases the molecule's overall lipophilicity. However, the core pyrimidine ring remains polar. This creates a "Goldilocks" problem: the compound is too polar to dissolve well in aliphatic hydrocarbons (e.g., hexanes) but too lipophilic and crystalline to dissolve in highly polar protic solvents (e.g., water, cold methanol)[1].

The Solution: You must select solvents that provide enough solvation energy to disrupt the halogen-bonded crystal lattice. Polar aprotic solvents (like DMF and DMSO) are exceptionally effective because their highly polarized bonds (C=O, S=O) act as strong hydrogen/halogen bond acceptors, breaking the intermolecular chains and solvating the monomeric pyrimidine[1],[2]. Furthermore, solubility in these systems is highly temperature-dependent, meaning mild thermal energy can drastically shift the dissolution equilibrium[3].

Solvent Selection & Quantitative Data

Use the following empirical data matrix to select the appropriate solvent system for your specific downstream application.

Solvent SystemDielectric Constant ( ϵ )Solubilizing CapacityRecommended Downstream Application
DMF / DMSO 36.7 / 46.7Excellent (>1.0 M)High-concentration stock solutions, SNAr, Storage
1,4-Dioxane / THF 2.2 / 7.5Good (0.1 - 0.5 M)Pd-catalyzed cross-coupling (Suzuki, Stille)
Dichloromethane (DCM) 8.9Moderate (~0.1 M)Ambient temperature extractions, Workup
Methanol / Ethanol 32.7 / 24.5Poor (<0.05 M)Trituration, Recrystallization (as solvent)
Hexanes / Heptane 1.9Very Poor (Insoluble)Anti-solvent precipitation, Washing

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation of 0.5 M Stock Solution for Regioselective Cross-Coupling

For Suzuki-Miyaura or Sonogashira couplings targeting the C4-iodo position.

  • Vessel Preparation: Weigh the required mass of 2-bromo-4-iodo-5-methylpyrimidine into a dry, amber-colored vial.

    • Causality: The C-I bond is photolabile. Amber glass prevents UV-induced homolytic cleavage and subsequent dimerization.

  • Solvent Addition: Add anhydrous 1,4-dioxane (preferred over THF for higher boiling point during catalysis).

    • Validation Check: The mixture will initially appear as a dense, opaque, white/off-white suspension.

  • Thermal Agitation: Place the vial in an ultrasonic bath heated to exactly 40°C for 5–10 minutes.

    • Causality: Sonication provides localized cavitation energy to break the crystal lattice, while 40°C provides thermodynamic assistance without risking thermal dehalogenation[3].

  • Visual Validation: Inspect the vial against a light source. The solution must transition to a completely transparent, pale-yellow liquid.

    • Troubleshooting: If micro-particulates remain, add 1,4-dioxane in 5% v/v increments and re-sonicate until optical clarity is achieved.

  • Degassing: Sparge the clear solution with Argon for 10 minutes prior to adding your Palladium catalyst.

Protocol B: Preparation for Multonuclear NMR Spectroscopy

Ensuring high-resolution 1H and 13C spectra without line broadening.

  • Solvent Selection: Use DMSO- d6​ for guaranteed solubility, or CDCl 3​ if recovering the sample is necessary.

  • Dissolution: Add 15–20 mg of the compound to 0.6 mL of the deuterated solvent in a 1-dram vial. Sonicate for 2 minutes at room temperature.

  • Filtration (Critical Step): Draw the solution into a 1 mL syringe and filter it through a 0.2 μ m PTFE syringe filter directly into the NMR tube.

    • Validation Check: The liquid in the NMR tube must be perfectly clear.

    • Causality: Even invisible micro-crystals of halogenated pyrimidines will distort the magnetic field homogeneity ( ΔB0​ ), resulting in broadened peaks and loss of fine J-coupling resolution.

Troubleshooting FAQs

Q: I am running a Suzuki coupling in a Toluene/Water (4:1) mixture, but my starting material crashes out when I add the aqueous base. What should I do? A: This is a classic "salting out" (anti-solvent) effect. The highly lipophilic nature of the bromo-iodo-methyl substitution makes the molecule intolerant to high aqueous fractions. To fix this, either reduce the aqueous volume by using a more concentrated base (e.g., 2M K 2​ CO 3​ instead of 1M), or switch your organic phase to 1,4-dioxane, which has superior solvating power for pyrimidines and is fully miscible with water.

Q: Can I use heat to force the compound into hexanes for column chromatography loading? A: No. While heating will temporarily increase solubility[3], the compound will rapidly crash out on the top of your silica plug as it cools, leading to poor band resolution and high back-pressure. Instead, dissolve the compound in a minimal amount of DCM (which solubilizes it well)[2], load it onto the column, and elute with your Hexane/EtOAc gradient.

Q: My DMF stock solution turned dark brown after sitting on the bench overnight. Is it still good? A: Discard it. Halogenated pyrimidines in polar aprotic solvents can slowly undergo nucleophilic aromatic substitution (SNAr) with trace dimethylamine (a degradation product of DMF) or degrade via ambient light exposure. Always prepare stock solutions fresh, or store them at -20°C in the dark.

Dissolution Workflow Diagram

Follow this logical decision tree to optimize your dissolution strategy based on your end goal.

G Start Determine Target Application Coupling Pd-Catalyzed Coupling Start->Coupling Analysis NMR / Analytical Start->Analysis Workup Extraction / Workup Start->Workup SolvA Polar Aprotic (DMF, Dioxane) Coupling->SolvA SolvB Deuterated Polar (DMSO-d6) Analysis->SolvB SolvC Moderate Polar (DCM, EtOAc) Workup->SolvC Action Sonicate & Heat (Max 40°C) SolvA->Action SolvB->Action SolvC->Action Validate Visual Validation: Clear Solution? Action->Validate Success Proceed to Experiment Validate->Success Yes Fail Add 5% v/v Co-solvent Validate->Fail No Fail->Action

Workflow for optimizing the dissolution of 2-bromo-4-iodo-5-methylpyrimidine across applications.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: SciSpace / Journal of Thermodynamics URL
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: World Scientific News URL
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: MedCrave Online / Journal of Analytical & Pharmaceutical Research URL

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Bromo-4-iodo-5-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 2-bromo-4-iodo-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of optimizing these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens in 2-bromo-4-iodo-5-methylpyrimidine in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[1] This is attributed to the bond dissociation energy of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst.[1][2] For 2-bromo-4-iodo-5-methylpyrimidine, the C-I bond at the 4-position is expected to be significantly more reactive than the C-Br bond at the 2-position. This differential reactivity allows for selective functionalization at the 4-position.[1]

Q2: I want to perform a selective reaction at the 4-position (C-I). What are the key starting considerations for catalyst loading?

A2: For selective coupling at the more reactive C-I bond, you can typically start with a lower palladium catalyst loading, generally in the range of 1-5 mol%.[3] The focus should be on using a catalyst system that is active enough to promote the reaction at a lower temperature, which will favor the selective cleavage of the C-I bond over the stronger C-Br bond.

Q3: Can I achieve a reaction at the 2-position (C-Br) while leaving the 4-position untouched?

A3: Direct selective reaction at the C-Br bond in the presence of a more reactive C-I bond is generally not feasible due to the inherent reactivity difference. A more practical approach is a sequential functionalization. First, react at the C-I bond, and then in a subsequent step, target the C-Br bond. This second reaction may require more forcing conditions, such as higher temperatures, a more active catalyst system, or a higher catalyst loading.[4]

Q4: What are the most common side reactions to be aware of with this substrate?

A4: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) or two molecules of the starting pyrimidine.[5][6] This can be minimized by ensuring the reaction is performed under an inert atmosphere and by carefully controlling the reaction stoichiometry.[5]

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a proton from the solvent or trace water, especially at higher temperatures.[7] Using fresh, high-purity boronic acids and carefully dried solvents can mitigate this.[7]

  • Dehalogenation: The replacement of a halogen with a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture, such as certain bases or solvents.[5]

  • Glaser Coupling: In Sonogashira reactions, the homocoupling of the terminal alkyne is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.[4][8] Running the reaction under strictly anaerobic conditions or using a "copper-free" protocol can prevent this.[4][9]

Q5: How does the methyl group at the 5-position affect the reaction?

A5: The methyl group at the 5-position is an electron-donating group. This can slightly influence the electronic properties of the pyrimidine ring, potentially affecting the rate of oxidative addition. However, the dominant factor for selectivity will still be the difference in the C-I and C-Br bond strengths.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with 2-bromo-4-iodo-5-methylpyrimidine.

Issue 1: Low or No Yield of the Desired Product

If you are experiencing low or no yield, a systematic approach to troubleshooting is essential.

Potential Cause 1: Inactive Catalyst

  • Explanation: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced to Pd(0) in situ.[10][11] Incomplete reduction will lead to a lower concentration of the active catalyst. The catalyst can also be deactivated by coordination with the nitrogen atoms of the pyrimidine ring or by impurities.[4][7]

  • Solutions:

    • Use a fresh catalyst: Palladium catalysts can degrade over time. Ensure you are using a fresh batch from a reputable supplier.

    • Optimize the pre-catalyst reduction: If using a Pd(II) source, ensure your conditions are suitable for its reduction to Pd(0).[10]

    • Increase catalyst loading: As a straightforward test, incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). If the yield improves, catalyst activity was likely a limiting factor.

    • Ligand selection: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[12] For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be effective.[4]

Potential Cause 2: Suboptimal Reaction Conditions

  • Explanation: The choice of base, solvent, and temperature are highly interdependent and crucial for a successful reaction. An inappropriate combination can lead to poor catalytic activity or side reactions.[7]

  • Solutions:

    • Base Selection: The base plays a critical role in activating the coupling partners.[6] For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] For Sonogashira couplings, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[6]

    • Solvent Screening: The solvent must be anhydrous and degassed to prevent catalyst deactivation.[12] Common solvents for cross-coupling reactions include 1,4-dioxane, toluene, and DMF.[3] A solvent screen can identify the optimal medium for your specific reaction.

    • Temperature Optimization: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, for selective reactions on the C-I bond, keep the temperature as low as possible to avoid reacting the C-Br bond.

Experimental Protocol: Screening Catalyst Loading for a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to screen for the optimal catalyst loading.

  • Setup: In an array of reaction vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add 2-bromo-4-iodo-5-methylpyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).[3]

  • Catalyst Addition: To each vial, add a different loading of the palladium catalyst (e.g., Pd(PPh₃)₄). For example:

    • Vial 1: 1.0 mol%

    • Vial 2: 2.0 mol%

    • Vial 3: 3.0 mol%

    • Vial 4: 5.0 mol%

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) to each vial.[3]

  • Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Analysis: Once the reaction with the lowest catalyst loading that provides a good yield has reached completion, work up all reactions and analyze the crude product by ¹H NMR to determine the conversion and identify any side products.

Issue 2: Poor Selectivity (Reaction at Both C-I and C-Br)

When attempting a selective reaction at the 4-position, the formation of a di-substituted product indicates that the reaction conditions are too harsh.

Potential Cause 1: High Reaction Temperature

  • Explanation: Higher temperatures provide more energy to overcome the activation barrier for the oxidative addition at the stronger C-Br bond.

  • Solution:

    • Lower the temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate at the C-I position. Consider extending the reaction time at a lower temperature.

Potential Cause 2: Overly Active Catalyst System

  • Explanation: A highly active catalyst system, while beneficial for difficult couplings, may be too reactive for a selective transformation and can lead to the reaction of the less reactive C-Br bond.

  • Solution:

    • Change the ligand: Switch to a less electron-rich or less bulky ligand that may temper the catalyst's reactivity.

    • Change the palladium source: Some pre-catalysts are designed for high activity. Consider a more traditional source like Pd(PPh₃)₄.

Data Presentation: Impact of Catalyst Loading and Temperature on Selectivity
Catalyst Loading (mol%)Temperature (°C)Ratio of Mono- to Di-substituted Product (Hypothetical)
280>95:5
210080:20
58090:10
510060:40

This table illustrates the general trend that lower catalyst loading and lower temperatures favor mono-substitution at the more reactive C-I bond.

Issue 3: Catalyst Deactivation (Reaction Stalls)

If the reaction starts but does not proceed to completion, catalyst deactivation is a likely culprit.

Potential Cause 1: Presence of Oxygen or Water

  • Explanation: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[12] Water can also interfere with the catalytic cycle.

  • Solution:

    • Thorough Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before use.[7]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Potential Cause 2: Impurities in Reagents

  • Explanation: Impurities in the starting materials or solvents, particularly sulfur-containing compounds, can act as catalyst poisons.[7]

  • Solution:

    • Use High-Purity Reagents: Ensure all reagents are of high purity. If necessary, purify starting materials before use.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Purity Check Reagent Purity Start->Check_Purity Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Simple Test Change_Ligand Change Ligand Check_Catalyst->Change_Ligand Systematic Approach Screen_Solvent_Base Screen Solvent/Base Check_Conditions->Screen_Solvent_Base Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Purify_Reagents Purify Reagents Check_Purity->Purify_Reagents Success Reaction Optimized Increase_Loading->Success Yield Improves Change_Ligand->Success Yield Improves Screen_Solvent_Base->Success Yield Improves Optimize_Temp->Success Yield Improves Purify_Reagents->Success Yield Improves Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdR Ar-Pd(II)-R' L_n ArPdX->ArPdR R'-M ArPdR->Pd0 Ar-R' RedElim Reductive Elimination ArX Ar-X R_M R'-M Ar_R Ar-R' MX M-X

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. Available at: [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Development and Optimization of a Scalable Palladium-Catalyzed C–N Coupling and Acid-Catalyzed Protecting Group Removal Telescope Process for the Synthesis of CDK2-Selective Candidate Tegtociclib (PF-07104091). ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides. ACS Publications. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). PMC. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. PMC. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available at: [Link]

  • The Destiny of Palladium: Development of Efficient Palladium Analysis Techniques in Enhancing Palladium Recovery. Organic Process Research & Development. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Iranian Journal of Catalysis. Available at: [Link]

  • Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]

Sources

stability of 2-bromo-4-iodo-5-methylpyrimidine under strong basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Stability and Reactivity Under Strong Basic Conditions

Welcome to the Technical Support Center for 2-bromo-4-iodo-5-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile halogenated pyrimidine in their synthetic workflows. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and reactivity of this compound, particularly when exposed to strongly basic conditions. Our aim is to equip you with the necessary knowledge to anticipate potential challenges, optimize your reaction conditions, and interpret unexpected results.

Introduction: Understanding the Reactivity Landscape

2-Bromo-4-iodo-5-methylpyrimidine is a valuable building block in medicinal chemistry, offering two distinct halogen atoms for sequential functionalization. The inherent asymmetry and differential reactivity of the C-Br and C-I bonds allow for a range of selective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. However, the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack, also renders it vulnerable to degradation under certain conditions, especially in the presence of strong bases. This guide will delve into the chemical principles governing its stability and provide practical advice for its use in your experiments.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that you may encounter when using 2-bromo-4-iodo-5-methylpyrimidine in reactions involving strong bases.

Issue 1: Low Yield of the Desired Product and Formation of Multiple Byproducts

Scenario: You are attempting a nucleophilic substitution at the C4 position with a carbon or nitrogen nucleophile using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), but you observe a low yield of your target molecule along with several unidentified spots on your TLC or peaks in your LC-MS.

Probable Causes:

  • Competitive Substitution: While the C4 position is generally more reactive towards nucleophilic attack than the C2 position in 2,4-dihalopyrimidines, a strong, unhindered nucleophile might still lead to a mixture of C2 and C4 substituted products.[1][2]

  • Dehalogenation: Strong bases, especially in the presence of a proton source (even residual water or the nucleophile itself), can lead to dehalogenation, primarily at the more reactive C4-iodo position. This results in the formation of 2-bromo-5-methylpyrimidine.

  • Hydrolysis: If water is present in the reaction mixture, strong bases can catalyze the hydrolysis of the halo-substituents, leading to the formation of the corresponding pyrimidinone derivatives.

  • Disubstitution: If an excess of the nucleophile and base is used, or if the reaction is run for an extended period, you may observe substitution at both the C2 and C4 positions.

Solutions:

  • Choice of Base: If the base is not a reactant, consider using a non-nucleophilic, sterically hindered base such as lithium bis(trimethylsilyl)amide (LiHMDS) or a carbonate base (e.g., Cs₂CO₃, K₂CO₃) if the reaction conditions allow. This will minimize direct attack of the base on the pyrimidine ring.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming up) to improve selectivity and minimize side reactions.

  • Stoichiometry: Carefully control the stoichiometry of your nucleophile and base. Use of a slight excess (1.1-1.2 equivalents) of the nucleophile is often sufficient.

  • Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions to prevent hydrolysis. Use dry solvents and glassware, and handle reagents under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Complete Consumption of Starting Material with No Desired Product Formation

Scenario: Your starting material is fully consumed, but you cannot detect your expected product. Instead, you observe what appears to be a complex mixture of polar compounds or baseline material on your TLC.

Probable Causes:

  • Ring Opening/Degradation: Very strong bases, such as potassium tert-butoxide (t-BuOK) or sodium hydroxide (NaOH) at elevated temperatures, can lead to the degradation of the pyrimidine ring itself. The electron-withdrawing nature of the two nitrogen atoms makes the ring susceptible to nucleophilic attack by the hydroxide or alkoxide, potentially leading to ring-opening pathways.

  • Formation of Highly Polar Byproducts: Extensive hydrolysis at both halogen positions would result in the formation of a dihydroxypyrimidine derivative, which is highly polar and may not elute under standard chromatographic conditions.

Solutions:

  • Re-evaluate Base and Temperature: The combination of a strong base and high temperature is likely too harsh for this substrate. If possible, use a milder base and lower the reaction temperature.

  • Protecting Groups: If your synthesis allows, consider if a protecting group strategy could be employed to temporarily reduce the electron deficiency of the pyrimidine ring, though this is often not a practical solution for this type of substrate.

  • Alternative Synthetic Route: If the desired transformation requires strongly basic conditions that the substrate cannot tolerate, a different synthetic approach may be necessary. For example, a transition-metal-catalyzed cross-coupling reaction under milder basic conditions might be a viable alternative to an SNAr reaction.

Experimental Workflow for Troubleshooting

G cluster_byproducts Byproduct Analysis cluster_solutions Corrective Actions start Low Yield or No Product check_sm Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_sm identify_byproducts Identify Major Byproducts check_sm->identify_byproducts dehalogenated Dehalogenated Product? identify_byproducts->dehalogenated Mass corresponds to loss of I or Br hydrolyzed Hydrolyzed Product? identify_byproducts->hydrolyzed Mass corresponds to replacement of halogen with OH disubstituted Disubstituted Product? identify_byproducts->disubstituted Mass corresponds to addition of two nucleophile groups complex_mixture Complex Mixture/Degradation? identify_byproducts->complex_mixture Multiple unidentifiable polar products milder_base Use Milder/Non-nucleophilic Base (e.g., K₂CO₃, LiHMDS) dehalogenated->milder_base lower_temp Lower Reaction Temperature dehalogenated->lower_temp anhydrous Ensure Anhydrous Conditions hydrolyzed->anhydrous control_stoich Control Stoichiometry disubstituted->control_stoich complex_mixture->milder_base complex_mixture->lower_temp alt_route Consider Alternative Synthetic Route complex_mixture->alt_route end Successful Reaction milder_base->end Optimize lower_temp->end Optimize control_stoich->end Optimize anhydrous->end Optimize alt_route->end Synthesize

Caption: Troubleshooting workflow for reactions of 2-bromo-4-iodo-5-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to react first in a nucleophilic aromatic substitution?

A: The iodine at the C4 position is significantly more reactive than the bromine at the C2 position. This is due to two main factors:

  • Position: The C4 position in pyrimidines is generally more activated towards nucleophilic attack than the C2 position.[1][2] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the para nitrogen atom, which is a more stabilizing resonance structure than the delocalization onto the ortho nitrogen for C2 attack.

  • Leaving Group Ability: Iodide is a better leaving group than bromide due to the weaker carbon-iodine bond compared to the carbon-bromine bond.

Therefore, you can expect high selectivity for substitution at the C4 position under carefully controlled conditions.

Q2: What is the role of the 5-methyl group in the stability of the molecule?

A: The methyl group at the C5 position is an electron-donating group. This has a slight deactivating effect on the pyrimidine ring towards nucleophilic attack by increasing the electron density of the ring.[3] While this effect is generally modest, it can help to temper the reactivity of the molecule compared to an unsubstituted dihalopyrimidine. It does not typically participate directly in reactions with strong bases unless extremely harsh conditions are used that could lead to deprotonation of the methyl group, though this is not a common reaction pathway under standard synthetic conditions.

Q3: Can I use sodium hydroxide or potassium hydroxide as a base?

A: It is generally not recommended to use strong hydroxide bases with this substrate, especially at elevated temperatures. Hydroxide ions are strong nucleophiles and can lead to the hydrolysis of the halogens to form pyrimidinones. If a strong base is required and it is not the intended nucleophile, it is better to use a non-nucleophilic base like NaH, LiHMDS, or KHMDS.

Q4: How should I store 2-bromo-4-iodo-5-methylpyrimidine?

A: Like many halogenated heterocyclic compounds, it is best to store 2-bromo-4-iodo-5-methylpyrimidine in a cool, dark, and dry place. Exposure to light and moisture over extended periods could potentially lead to slow degradation. Storing it under an inert atmosphere can further prolong its shelf life.

Reactivity and Stability Summary
ConditionPotential OutcomeRecommendation
Mild Base (e.g., K₂CO₃, Et₃N) Selective C4 substitution with a suitable nucleophile.Recommended for most SNAr and cross-coupling reactions.
Strong, Non-nucleophilic Base (e.g., NaH, LiHMDS) Can be used to deprotonate nucleophiles for C4 substitution.Use at low temperatures and with careful stoichiometric control.
Strong, Nucleophilic Base (e.g., NaOH, KOH, NaOMe) Risk of hydrolysis or alkoxylation at the C4 and C2 positions.Generally avoid, unless hydrolysis is the desired outcome.
Elevated Temperatures (> 80-100 °C) with Strong Base High risk of dehalogenation, disubstitution, and ring degradation.Avoid if possible. If high temperature is necessary, use a milder base.
Potential Degradation Pathway under Harsh Basic Conditions

G A 2-bromo-4-iodo-5-methylpyrimidine B 2-bromo-4-hydroxy-5-methylpyrimidine A->B NaOH/H₂O (Hydrolysis at C4) E 2-bromo-5-methylpyrimidine A->E Base-mediated dehalogenation (proton source present) C 4-hydroxy-2-bromo-5-methylpyrimidin-1-ium B->C Tautomerization D Ring-Opened Products B->D Further attack by OH⁻ (harsh conditions)

Caption: A simplified potential degradation pathway under harsh basic conditions.

References

  • Tuchman, M., O'Dea, R. F., Ramnaraine, M. L., & Mirkin, B. L. (n.d.). Pyrimidine base degradation in cultured murine C-1300 neuroblastoma cells and in situ tumors. PMC. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Google Grounding API.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Google Grounding API.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. [Link]

Sources

Validation & Comparative

Comparative Reactivity Analysis: 2-Bromo-4-iodo-5-methylpyrimidine vs. 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of heterocyclic chemistry, substituted pyrimidines are foundational scaffolds for the development of a vast array of pharmaceuticals and biologically active compounds.[1][2] Their utility often hinges on the precise and selective functionalization of the pyrimidine core. This guide provides an in-depth, objective comparison of the reactivity of two key dihalogenated pyrimidine intermediates: 2-bromo-4-iodo-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine. Understanding the nuanced differences in their reactivity is paramount for designing efficient and regioselective synthetic routes.

This analysis will delve into the principal reaction classes relevant to these substrates, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. We will explore the underlying electronic and steric factors that govern their reactivity and selectivity, supported by experimental data and established protocols.

Physicochemical Properties and Structural Overview

A foundational understanding of the physical and chemical properties of these two compounds is essential for predicting their behavior in chemical reactions.

Property2-Bromo-4-iodo-5-methylpyrimidine2,4-Dichloro-5-methylpyrimidine
Molecular Formula C₅H₄BrIN₂C₅H₄Cl₂N₂
Molecular Weight 298.91 g/mol 163.00 g/mol [3]
Appearance SolidYellowish Crystalline Solid
Melting Point Not readily available26-28 °C[3][4]
Boiling Point Not readily available108-109 °C at 11 mmHg[3][4]
Key Structural Feature Contains two different halogens (bromo and iodo)Contains two identical halogens (chloro)

The most striking difference lies in the nature of the halogen substituents. In 2-bromo-4-iodo-5-methylpyrimidine, the presence of both bromine and iodine atoms introduces an inherent element of regiochemical differentiation. In contrast, 2,4-dichloro-5-methylpyrimidine presents two chlorine atoms, where selectivity must be achieved through other means.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyrimidines.[5] The reaction proceeds via an addition-elimination mechanism, and its regioselectivity on dihalopyrimidines is a well-studied phenomenon.

General Principles of SNAr on Dihalopyrimidines

For 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[1][6][7][8] This is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. However, this selectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[9]

Comparative SNAr Reactivity
  • 2,4-Dichloro-5-methylpyrimidine: In reactions with nucleophiles such as amines or thiols, the substitution overwhelmingly occurs at the C4 position.[1][6] For instance, the reaction with piperidine in dioxane yields 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine.[4] The methyl group at the C5 position does not significantly alter this inherent C4 selectivity.

  • 2-Bromo-4-iodo-5-methylpyrimidine: The reactivity pattern in SNAr reactions is dictated by the better leaving group ability of iodine compared to bromine. Therefore, nucleophilic attack is expected to selectively displace the iodo group at the C4 position. This provides a highly predictable and regioselective route to 4-substituted-2-bromo-5-methylpyrimidines.

The following diagram illustrates the general workflow for a typical SNAr reaction on these substrates.

Caption: General workflow for SNAr on dihalopyrimidines.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly effective for the functionalization of heteroaromatic halides.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.

  • 2,4-Dichloro-5-methylpyrimidine: Similar to SNAr, Suzuki coupling reactions on 2,4-dichloropyrimidines generally exhibit a strong preference for reaction at the C4 position.[10] This selectivity is driven by the favored oxidative addition of the palladium catalyst to the C4-Cl bond.[10] It is possible to achieve a one-pot, regioselective double Suzuki coupling, where the first coupling occurs at C4, followed by a second coupling at C2 under more forcing conditions.[2]

  • 2-Bromo-4-iodo-5-methylpyrimidine: The significant difference in the reactivity of the C-I and C-Br bonds towards oxidative addition of palladium(0) allows for highly selective sequential cross-coupling reactions. The C-I bond is substantially more reactive than the C-Br bond.[11] This enables the selective Suzuki coupling at the C4 position, leaving the C2-bromo position intact for a subsequent, different cross-coupling reaction. This orthogonal reactivity is a major synthetic advantage.

The following table summarizes the expected outcomes for a single Suzuki coupling:

SubstrateReagentsMajor Product
2,4-Dichloro-5-methylpyrimidineArylboronic acid, Pd(PPh₃)₄, K₂CO₃2-Chloro-5-methyl-4-arylpyrimidine
2-Bromo-4-iodo-5-methylpyrimidineArylboronic acid, Pd(PPh₃)₄, K₂CO₃2-Bromo-5-methyl-4-arylpyrimidine
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynyl-substituted aromatics and heteroaromatics.[12][13]

  • 2,4-Dichloro-5-methylpyrimidine: The C4-chloro is more reactive in Sonogashira coupling than the C2-chloro. Therefore, mono-alkynylation is expected to occur selectively at the C4 position.

  • 2-Bromo-4-iodo-5-methylpyrimidine: The C4-iodo bond will react preferentially in a Sonogashira coupling, allowing for the selective introduction of an alkynyl group at this position. The less reactive C2-bromo bond can then be subjected to a different coupling reaction, offering a pathway to diversely substituted pyrimidines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14]

  • 2,4-Dichloro-5-methylpyrimidine: The C4 position is generally more reactive in Buchwald-Hartwig aminations. However, recent studies have shown that with specific bulky ligands, C2-selective amination can be achieved.[15] This catalyst-controlled selectivity offers a valuable alternative to the substrate-controlled C4 selectivity.

  • 2-Bromo-4-iodo-5-methylpyrimidine: The higher reactivity of the C-I bond will direct the initial Buchwald-Hartwig amination to the C4 position. This allows for the synthesis of 4-amino-2-bromo-5-methylpyrimidines, which can be further functionalized at the C2 position.

The decision tree below illustrates the strategic considerations for sequential functionalization.

Sequential_Functionalization Start 2-Bromo-4-iodo-5-methylpyrimidine Reaction1 First Coupling (Suzuki, Sonogashira, etc.) Start->Reaction1 Reacts at C4-Iodo Intermediate 2-Bromo-4-substituted-5-methylpyrimidine Reaction1->Intermediate Reaction2 Second Coupling (Different Partner) Intermediate->Reaction2 Reacts at C2-Bromo Product 2,4-Disubstituted-5-methylpyrimidine Reaction2->Product

Caption: Sequential functionalization of 2-bromo-4-iodo-5-methylpyrimidine.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic reagents, which can then be reacted with various electrophiles.

  • 2,4-Dichloro-5-methylpyrimidine: Metal-halogen exchange with organolithium reagents is generally not selective and can lead to mixtures of products.

  • 2-Bromo-4-iodo-5-methylpyrimidine: The C-I bond is significantly more susceptible to metal-halogen exchange than the C-Br bond.[16] Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures will selectively form the 4-lithiated pyrimidine intermediate. This intermediate can then be trapped with an electrophile to introduce a new substituent at the C4 position. This provides a complementary approach to cross-coupling reactions for C4 functionalization.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling at the C4 Position

Materials:

  • Dihalopyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)[2]

Procedure:

  • To a reaction vessel, add the dihalopyrimidine, arylboronic acid, and potassium carbonate.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 55-90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[2]

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The choice between 2-bromo-4-iodo-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine as a synthetic intermediate is highly dependent on the desired synthetic strategy.

2,4-Dichloro-5-methylpyrimidine is a suitable substrate when:

  • Selective functionalization at the C4 position is the primary goal.

  • A single type of coupling reaction is to be performed.

  • Cost is a major consideration, as dichlorinated compounds are often less expensive.

2-Bromo-4-iodo-5-methylpyrimidine offers significant advantages for:

  • Orthogonal and sequential functionalization: The differential reactivity of the C-I and C-Br bonds allows for the stepwise introduction of different functional groups at the C4 and C2 positions with high regioselectivity.

  • Access to a wider diversity of structures: The ability to perform two different coupling reactions on the same scaffold opens up a much broader chemical space for library synthesis and structure-activity relationship studies.

  • Predictable regioselectivity: The inherent reactivity difference between the two halogens provides a more robust and predictable outcome compared to relying on catalyst or reagent control for selectivity with 2,4-dichloro-5-methylpyrimidine.

References

  • Benchchem. (n.d.). Synthesis routes of 2,4-Dichloro-5-methylpyrimidine.
  • Neufeldt, S. R., & Sigman, M. S. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Yuan, J. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • Gravel, M., & Hall, D. G. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • ChemicalBook. (2026, January 13). 2,4-Dichloro-5-methylpyrimidine.
  • Luo, Z., & D'Souza, M. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Kolar, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Crowder, M. W. (2013). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Bioorganic & Medicinal Chemistry Letters, 23, 5855.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Smith, A. B., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • ResearchGate. (n.d.). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064-1071.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Singh, S., & Singh, H. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2725-2730.
  • PubMed. (2015, August 7). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Author. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Neufeldt, S. R. (n.d.). Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.
  • PubMed. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • PubMed. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • Neufeldt, S. R., et al. (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • TSI Journals. (2009, May 26). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.
  • PubChem. (n.d.). 2-Bromo-4-iodo-5-methylpyridine. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Retrieved from [Link]

  • Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]

  • Author. (n.d.). (Hetero)
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.

Sources

High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) for the Structural Elucidation of Di-Halogenated Pyrimidines: A Case Study on 2-Bromo-4-iodo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In medicinal chemistry, di-halogenated pyrimidines such as 2-bromo-4-iodo-5-methylpyrimidine serve as critical building blocks for synthesizing kinase inhibitors and complex heterocyclic drugs via sequential cross-coupling reactions. However, characterizing these intermediates and tracking their metabolic fate requires highly specific mass spectrometry (MS) workflows.

As a Senior Application Scientist, I frequently observe laboratories struggling to differentiate sequential dehalogenation events. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) platforms against Triple Quadrupole (QqQ) systems for the analysis of this specific compound. Furthermore, it provides a self-validating experimental protocol grounded in the fundamental thermodynamic causality of gas-phase ion fragmentation.

Mechanistic Causality: The Fragmentation of 2-Bromo-4-iodo-5-methylpyrimidine

To optimize any MS method, one must first understand the causality behind the molecule's fragmentation. The dissociation of 2-bromo-4-iodo-5-methylpyrimidine under Collision-Induced Dissociation (CID) is not random; it is strictly governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds and the appearance energies of the resulting ionic states[1].

  • Primary Cleavage (Loss of Iodine): The C–I bond is the weakest in the molecule (BDE ~240 kJ/mol). Upon low-energy CID, the protonated precursor ion [M+H]+ undergoes homolytic or heterolytic cleavage to expel an iodine radical or hydroiodic acid, yielding a primary fragment at m/z 171.9636.

  • Secondary Cleavage (Loss of Bromine): The C–Br bond is significantly stronger (BDE ~280 kJ/mol). Medium-energy CID is required to break this bond, resulting in the fully dehalogenated pyrimidine core at m/z 93.0453.

  • Tertiary Cleavage (Ring Opening): High-energy CID forces the cleavage of the aromatic pyrimidine ring itself, typically resulting in the neutral loss of hydrogen cyanide (HCN, -27 Da) to yield m/z 66.0344.

This sequential fragmentation is supported by studies on the, which demonstrate that dissociation is governed by accessible dissociation limits correlating directly to the specific halogen atom and its site of halogenation[2].

Table 1: Exact Mass Fragmentation Data for 2-Bromo-4-iodo-5-methylpyrimidine
Ion SpeciesFormulaExact Mass (Da)Isotopic SignatureMechanistic Origin
Precursor [M+H]+ C5​H579​BrIN2+​ 298.8681M / M+2 (~1:1 ratio)ESI+ Protonation
Primary Fragment C5​H579​BrN2+​ 171.9636M / M+2 (~1:1 ratio)Loss of Iodine radical (-126.9045 Da)
Secondary Fragment C5​H5​N2+​ 93.0453MonoisotopicLoss of Bromine radical (-78.9183 Da)
Tertiary Fragment C4​H4​N+ 66.0344MonoisotopicPyrimidine ring cleavage (-HCN)

Visualization: Fragmentation Pathway

Below is the logical workflow of the sequential CID fragmentation. The transition from the precursor to the tertiary fragment serves as the foundation for setting up Multiple Reaction Monitoring (MRM) transitions or targeted MS/MS scans.

MS_Fragmentation M Precursor Ion[M+H]+ m/z 298.8681 (2-bromo-4-iodo-5-methylpyrimidine) F1 Primary Fragment m/z 171.9636 Loss of Iodine (-127 Da) M->F1 CID: 10-20 eV C-I Cleavage F2 Secondary Fragment m/z 93.0453 Loss of Bromine (-79 Da) F1->F2 CID: 20-35 eV C-Br Cleavage F3 Tertiary Fragment m/z 66.0344 Loss of HCN (-27 Da) F2->F3 CID: >35 eV Ring Opening

Caption: Sequential CID fragmentation pathway of 2-bromo-4-iodo-5-methylpyrimidine.

Platform Comparison: Q-TOF vs. QqQ Performance Evaluation

Choosing the right MS platform depends entirely on whether your goal is structural elucidation (identifying unknown impurities during synthesis) or targeted quantification (measuring the compound in biological matrices).

Table 2: Q-TOF vs. QqQ for Halogenated Pyrimidine Analysis
Performance MetricHigh-Resolution Q-TOF (e.g., Agilent 6546 / Waters Xevo)Triple Quadrupole (QqQ) (e.g., Thermo TSQ Altis / Sciex 7500)Scientific Causality & Advantage
Mass Accuracy < 2 ppm ~ 0.1 Da (Unit Resolution)Q-TOF Wins: Sub-ppm accuracy is mandatory to distinguish the exact elemental composition of the [M+H−I]+ fragment from isobaric background noise.
Isotope Fidelity Excellent ModerateQ-TOF Wins: Preserves the exact 1:1 ratio of the 79Br/81Br isotopic cluster, providing a definitive structural fingerprint.
Sensitivity (Targeted) High (pg/mL range)Ultra-High (fg/mL range) QqQ Wins: By filtering out all ions except the specific m/z 298.9 171.9 transition, QqQ eliminates matrix noise, maximizing the Signal-to-Noise (S/N) ratio.
Dynamic Range 4 to 5 orders of magnitudeUp to 6 orders of magnitude QqQ Wins: Essential for pharmacokinetic (PK) studies where compound concentrations vary wildly over time.

Application Scientist Recommendation: If you are verifying the synthesis of 2-bromo-4-iodo-5-methylpyrimidine or profiling its degradation products, use the Q-TOF . If you are developing a high-throughput assay to quantify its clearance in rat plasma, use the QqQ .

Experimental Protocol: Self-Validating LC-MS/MS Workflow

A robust analytical method must be a self-validating system. The following step-by-step protocol includes built-in causality checks to ensure data integrity.

Step 1: Chromatography Setup
  • Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2 micron for sharp peak shapes).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Causality Check: The methyl group and halogens make this compound highly hydrophobic. It will elute late in the gradient. If it elutes in the void volume, column chemistry has failed (likely dewetting).

Step 2: Source Tuning & Isotopic Calibration (Self-Validation Check 1)
  • Action: Infuse a 1 µg/mL standard of the compound at 10 µL/min into the ESI source. Set Capillary Voltage to 3.0 kV.

  • Validation: Observe the MS1 full scan. You must see a doublet at m/z 298.8681 and 300.8660 of equal intensity.

  • Causality: Halogenated compounds rely heavily on the M/M+2 ratio. If the mass axis is shifted or the ratio is skewed (e.g., 2:1 instead of 1:1), the detector is likely saturated, or the Q-TOF requires immediate mass calibration.

Step 3: Collision Energy (CE) Breakdown Curve (Self-Validation Check 2)
  • Action: Isolate the precursor m/z 298.9 in the quadrupole. Ramp the Collision Energy (CE) in the collision cell from 5 eV to 50 eV in 5 eV increments.

  • Validation: Plot the intensities of m/z 298.9, 171.9, and 93.0 against the CE.

  • Causality: This step validates the sequential loss mechanism. The appearance of the primary fragment (m/z 171.9) must peak at a lower CE (~15 eV) than the secondary fragment (m/z 93.0, peaking at ~30 eV). If m/z 93.0 appears simultaneously with m/z 171.9 at low CE, your source Declustering Potential (DP) or fragmentor voltage is set too high, causing unintended in-source fragmentation before the ions even reach the collision cell.

Step 4: Final MRM / PRM Method Generation
  • For QqQ , set the Quantifier transition to 298.9 171.9 (CE: 15 eV) and the Qualifier transition to 298.9 93.0 (CE: 30 eV).

  • For Q-TOF , utilize Parallel Reaction Monitoring (PRM) targeting the exact masses listed in Table 1 to ensure high-resolution extraction.

Conclusion

The mass spectrometric analysis of 2-bromo-4-iodo-5-methylpyrimidine requires a nuanced understanding of halogen bond energetics. Because the C-I bond cleaves at significantly lower energies than the C-Br bond, analysts can exploit this sequential fragmentation to build highly specific MS/MS assays. While Q-TOF systems provide the indispensable isotopic fidelity required for structural confirmation of the di-halogenated species, QqQ systems remain the undisputed champions for targeted, high-sensitivity quantification. By implementing the self-validating CE breakdown curve described above, laboratories can guarantee the mechanistic integrity of their analytical data.

References

  • Castrovilli, M. C., et al. "Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range." Journal of the American Society for Mass Spectrometry, vol. 25, no. 3, 2014, pp. 351-367. URL:[Link]

Sources

benchmarking cross-coupling efficiency of 2-bromo-4-iodo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Cross-Coupling Efficiency of 2-Bromo-4-iodo-5-methylpyrimidine: A Comprehensive Guide for Drug Development

The synthesis of highly functionalized pyrimidines is a cornerstone of modern drug discovery, particularly in the development of protein kinase inhibitors[1]. A critical challenge in elaborating these heterocycles is achieving absolute chemoselectivity during sequential cross-coupling reactions. While 2,4-dichloropyrimidines are inexpensive starting materials, their functionalization often suffers from poor regiocontrol or requires harsh conditions that limit substrate scope[2].

This technical guide benchmarks the cross-coupling efficiency of 2-bromo-4-iodo-5-methylpyrimidine against traditional dihalogenated alternatives. By leveraging the distinct thermodynamic properties of its carbon-halogen bonds, this specific scaffold offers an optimal balance of reactivity and absolute chemoselectivity, streamlining the synthesis of complex pharmaceutical intermediates.

Mechanistic Rationale: The Causality of Chemoselectivity

In palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes, site selectivity is typically dictated during the oxidative addition step[2]. For 2,4-dihalopyrimidines, the C4 position is inherently favored due to lower Bond Dissociation Energies (BDE) and a larger LUMO coefficient[1]. However, when utilizing symmetric or semi-symmetric dihalides (e.g., 2,4-dibromo-5-methylpyrimidine), the energetic gap between the C4 and C2 sites is narrow, leading to competitive oxidative addition and eroded chemoselectivity.

2-Bromo-4-iodo-5-methylpyrimidine solves this by introducing a massive thermodynamic differential (~15 kcal/mol) between the C4–I and C2–Br bonds. This allows the C4–I bond to undergo rapid oxidative addition with Pd(0) at room temperature, completely shutting down the off-target C2 pathway. Furthermore, unlike the sluggish C2–Cl bond in 2-chloro-4-iodo-5-methylpyrimidine, the remaining C2–Br bond is highly amenable to subsequent functionalization using standard phosphine ligands.

G A 2-Bromo-4-iodo- 5-methylpyrimidine B Pd(0) Catalyst (Mild: RT) A->B C C4-Oxidative Addition (C-I Cleavage) B->C D 2-Bromo-4-Aryl- 5-methylpyrimidine C->D Transmetalation & Reductive Elimination E Pd(0) Catalyst (Harsh: 80°C) D->E F C2-Oxidative Addition (C-Br Cleavage) E->F G 2,4-Diaryl- 5-methylpyrimidine F->G Transmetalation & Reductive Elimination

Fig 1: Mechanistic workflow of chemoselective sequential cross-coupling.

Comparative Benchmarking Data

To objectively evaluate the performance of 2-bromo-4-iodo-5-methylpyrimidine, we benchmarked it against three common alternatives in a sequential Suzuki-Miyaura cross-coupling workflow.

Table 1: Benchmarking Suzuki-Miyaura Cross-Coupling Efficiency Across Pyrimidine Scaffolds

SubstrateC4-Coupling Yield (%)C4/C2 SelectivityC2-Coupling Yield (%)Optimal Catalyst System (Step 1 / Step 2)
2-Bromo-4-iodo-5-methylpyrimidine 98 >99:1 92 Pd(PPh₃)₄, RT / Pd(dppf)Cl₂, 80°C
2-Chloro-4-iodo-5-methylpyrimidine97>99:145Pd(PPh₃)₄, RT / Pd(dppf)Cl₂, 80°C
2,4-Dibromo-5-methylpyrimidine7585:1588Pd(PPh₃)₄, 50°C / Pd(dppf)Cl₂, 80°C
2,4-Dichloro-5-methylpyrimidine<10N/AN/APd(PPh₃)₄, RT / N/A

Note: Step 1 conditions: 1.0 eq phenylboronic acid, 3 mol% Pd, K₂CO₃, 1,4-dioxane/H₂O, 2h. Step 2 conditions: 1.5 eq 4-methoxyphenylboronic acid, 5 mol% Pd, K₂CO₃, 1,4-dioxane/H₂O, 12h.

LogicTree Start Select Dihalopyrimidine Scaffold Q1 Is absolute C4/C2 chemoselectivity required at RT? Start->Q1 Q2 Is high reactivity for the second coupling (C2) needed? Q1->Q2 Yes Opt3 2,4-Dichloro- 5-methylpyrimidine (Harsh Conditions) Q1->Opt3 No Opt1 2-Bromo-4-iodo- 5-methylpyrimidine (Optimal Balance) Q2->Opt1 Yes Opt2 2-Chloro-4-iodo- 5-methylpyrimidine (Sluggish C2) Q2->Opt2 No

Fig 2: Decision logic for selecting dihalopyrimidine scaffolds based on reactivity.

Self-Validating Experimental Protocol: Sequential Suzuki-Miyaura Coupling

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system. By utilizing an internal standard and taking precise LC-MS aliquots at designated intervals, the researcher can quantitatively verify the completion of the C4-coupling before initiating the C2-coupling, preventing the formation of complex statistical mixtures.

Phase 1: Chemoselective C4-Arylation
  • Preparation : In a flame-dried Schlenk flask under argon, combine 2-bromo-4-iodo-5-methylpyrimidine (1.0 mmol), phenylboronic acid (1.05 mmol), K₂CO₃ (2.0 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard).

  • Catalyst Addition : Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Causality Check: The tetrakis catalyst is explicitly chosen because the highly reactive C–I bond does not require electron-rich, bulky ligands (like XPhos) for oxidative addition. Using a standard ligand prevents premature activation of the C–Br bond.

  • Solvent : Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL).

  • Reaction : Stir at room temperature (20°C) for exactly 2 hours.

  • Validation Checkpoint 1 : Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Success Criteria: Complete consumption of the starting material (m/z 298/300) and appearance of the mono-coupled product (m/z 249/251) with <1% of the di-coupled byproduct. If unreacted starting material remains, verify argon integrity before proceeding.

  • Workup : Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the crude intermediate.

Phase 2: C2-Arylation
  • Preparation : To the crude intermediate from Phase 1, add 4-methoxyphenylboronic acid (1.5 mmol) and K₂CO₃ (2.5 mmol).

  • Catalyst Switch : Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality Check: The bidentate dppf ligand increases the electron density on the Pd center and enforces a cis-geometry, facilitating the more challenging oxidative addition into the C2–Br bond.

  • Reaction : Inject fresh degassed 1,4-dioxane/H₂O (5 mL) and stir at 80°C for 12 hours.

  • Validation Checkpoint 2 : LC-MS analysis must show complete conversion to the di-aryl product (m/z 355). Purify via flash chromatography.

References

  • Jackson, O. D., Reyes, A., Stein, C. D., Larson, N. G., Andrews, C. T., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147, 3017-3022. URL: [Link]

  • Jackson, O. D., Sandin, M. P., Uter, C. T., Lanske, D. Y., & Neufeldt, S. R. (2026). Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. URL: [Link]

  • Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12, 12014-12028. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of 2-bromo-4-iodo-5-methylpyrimidine via GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers in medicinal chemistry, the structural integrity of heterocyclic building blocks is non-negotiable. Halogenated pyrimidines, such as 2-bromo-4-iodo-5-methylpyrimidine, are pivotal intermediates, offering multiple reactive sites for diversification through cross-coupling reactions.[1] The precise placement of each halogen is critical to the planned synthetic outcome. Consequently, rigorous analytical validation is not merely a quality control step but an integral part of the synthetic process itself.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the synthesis of 2-bromo-4-iodo-5-methylpyrimidine, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present self-validating protocols, and compare GC-MS with alternative techniques to provide a holistic validation strategy.

Synthetic Pathway Overview

A common and effective strategy for synthesizing multi-halogenated pyrimidines involves a sequential halogen exchange, leveraging the differential reactivity of precursor halogens. A plausible and scalable route to 2-bromo-4-iodo-5-methylpyrimidine begins with a more accessible starting material, 2,4-dichloro-5-methylpyrimidine. The synthesis proceeds via a nucleophilic substitution to introduce the iodo group, followed by a halogen exchange to install the bromo group. This sequence is often preferred because the chloro-to-iodo conversion can be driven under conditions that are milder than the subsequent bromo-to-iodo exchange, providing a degree of selectivity. A patent describes a method for preparing 2-bromo-pyrimidines by reacting 2-chloro-substituted pyrimidines with hydrogen bromide.[2]

Primary Validation Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile halogenated compounds due to its exceptional separating power and definitive identification capabilities.[3][4] For a molecule like 2-bromo-4-iodo-5-methylpyrimidine, GC-MS provides not only retention time data for purity assessment but also a mass fragmentation pattern that serves as a structural fingerprint.

Causality of Method Selection
  • Volatility: The target molecule possesses sufficient volatility and thermal stability to be amenable to GC analysis without derivatization.

  • Sensitivity: GC-MS offers excellent sensitivity, enabling the detection of trace-level impurities that could compromise subsequent reactions.[5]

  • Specificity: The mass spectrometer provides high-specificity data. The unique isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 molecular ion cluster, which is a powerful diagnostic tool.[6][7]

Experimental Workflow for GC-MS Validation

The following diagram illustrates the comprehensive workflow for validating the synthesis of 2-bromo-4-iodo-5-methylpyrimidine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation cluster_validation Validation & Decision Crude Crude Synthetic Product Dissolve Dissolve in Ethyl Acetate (1 mg/mL) Crude->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject into GC-MS Filter->Inject Separate GC Separation (e.g., DB-5ms column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-400) Ionize->Detect Chromatogram Analyze Chromatogram (Purity %, Retention Time) Detect->Chromatogram MassSpec Analyze Mass Spectrum (M+, Isotopic Pattern, Fragments) Chromatogram->MassSpec ImpurityID Identify Impurity Peaks MassSpec->ImpurityID Confirm Structure Confirmed? ImpurityID->Confirm Pass Product Validated Confirm->Pass Yes Fail Further Purification / Re-synthesis Confirm->Fail No

Caption: GC-MS validation workflow from sample preparation to final analysis.

Detailed GC-MS Protocol

This protocol is designed to be a self-validating system by analyzing the crude product alongside a blank solvent injection to ensure system cleanliness.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction mixture.

    • Dissolve the sample in 1 mL of high-purity ethyl acetate.

    • Vortex the solution until fully dissolved.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

    • Prepare a "blank" vial containing only the ethyl acetate solvent.

  • Instrumentation & Parameters:

    • Run the blank sample first to ensure no system contamination.

    • Inject 1 µL of the filtered sample into the GC-MS system.

Parameter Condition Rationale
GC System Agilent GC 7890 or equivalentStandard, reliable gas chromatograph.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for separating a wide range of semi-volatile compounds.
Carrier Gas HeliumInert carrier gas providing good separation efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThe initial hold separates solvent, while the ramp elutes compounds based on boiling point.[8]
MS System Agilent 5977 MSD or equivalentA robust mass selective detector.
Ionization Electron Impact (EI)Hard ionization technique that provides reproducible, library-searchable fragmentation patterns.[5]
Ion Source Temp. 230 °CStandard temperature to maintain ion optics cleanliness and promote ionization.
Mass Range m/z 50-400Covers the molecular weight of the target compound and expected impurities/fragments.
Interpreting the Results

The molecular weight of 2-bromo-4-iodo-5-methylpyrimidine (C₅H₄BrIN₂) is approximately 313.86 g/mol .

  • Chromatogram Analysis: The primary peak should correspond to the product. Purity can be estimated by the area percentage of this peak relative to all other peaks (excluding the solvent).

  • Mass Spectrum Analysis:

    • Molecular Ion (M⁺): Look for a cluster of peaks around m/z 314. The presence of one bromine atom will create two peaks of nearly equal intensity at m/z 314 (for ⁷⁹Br) and m/z 316 (for ⁸¹Br). This M/M+2 pattern is a definitive indicator of a monobrominated compound.[6]

    • Key Fragments: The fragmentation pattern provides structural confirmation. Expect to see losses of the halogen atoms:

      • Loss of Iodine: A peak cluster around m/z 187/189 ([M-I]⁺).

      • Loss of Bromine: A peak at m/z 235 ([M-Br]⁺).

      • The stability of the pyrimidine ring may also lead to characteristic ring fragments.

Impurity Profiling: Anticipating Side Products

A thorough validation requires anticipating potential impurities. During the synthesis, several side reactions can occur.[8][9]

Potential Impurity Structure Expected MW (m/z for M⁺) Key GC-MS Identifiers
Starting Material2,4-dichloro-5-methylpyrimidine163M/M+2/M+4 pattern for two Cl atoms.
Intermediate2-chloro-4-iodo-5-methylpyrimidine254M/M+2 pattern for one Cl atom.
Over-bromination2,X-dibromo-4-iodo-5-methylpyrimidine393M/M+2/M+4 pattern for two Br atoms.
Isomeric Product4-bromo-2-iodo-5-methylpyrimidine314Same m/z as the product but will likely have a different GC retention time.

Comparative Analysis of Alternative Validation Techniques

While GC-MS is highly effective, a multi-faceted approach provides the most robust validation. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary information.[10]

Technique Principle Advantages for this Application Limitations
GC-MS Separation by volatility, identification by massHigh resolution, definitive identification via mass spectrum and isotopic patterns, excellent for volatile impurities.Not suitable for non-volatile or thermally labile compounds. Quantification requires careful calibration.
HPLC-UV Separation by polarity, detection by UV absorbanceExcellent for quantification, suitable for a wider range of polarities, non-destructive.[11]Peak identification is ambiguous without a pure reference standard. Less structural information than MS or NMR.
NMR Spectroscopy Nuclear spin in a magnetic fieldProvides unambiguous structural confirmation, shows connectivity of atoms, can identify and quantify isomers.[8]Lower sensitivity for trace impurities compared to GC-MS. Requires a larger sample amount.

Alternative Protocol: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method for accurate quantification and analysis of any non-volatile impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile. Filter through a 0.22 µm filter.

  • Instrumentation & Parameters:

Parameter Condition
System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient Start at 60% B, ramp to 95% B over 10 min, hold 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

Conclusion

Validating the synthesis of 2-bromo-4-iodo-5-methylpyrimidine is a critical task that demands a rigorous and well-reasoned analytical approach. GC-MS stands out as the primary tool, offering an unparalleled combination of separation and identification power, particularly through the unmistakable isotopic signature of the bromine atom. By understanding the potential impurities and complementing GC-MS data with quantitative HPLC-UV analysis and definitive NMR structural confirmation, researchers can proceed with confidence, ensuring the integrity of their synthetic building blocks and the ultimate success of their drug discovery programs.

References

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. RSC.
  • University of Regensburg. (n.d.). Mass spectrometry. Retrieved from [Link]

  • TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Trade Science Inc. Retrieved from [Link]

  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12(1), 347.
  • Google Patents. (n.d.). EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.
  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7463-7468.
  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2725-2730.
  • Save My Exams. (2025). Fragmentation in Mass Spectrometry - IB Chemistry Notes. Retrieved from [Link]

  • Bolognesi, P., et al. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The Journal of Physical Chemistry A, 113(48), 13593-13600.
  • Harris, S. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe, 23(2).
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wang, Y., et al. (2021).

Sources

differences between bromo and iodo leaving groups in 5-methylpyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and agrochemical development, the 5-methylpyrimidine scaffold is a privileged structural motif. When functionalizing this core at the 2, 4, or 6 positions, the choice of the halogen leaving group—specifically bromo (-Br) versus iodo (-I)—dictates the reaction pathway, kinetic efficiency, and chemoselectivity. As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of bromo and iodo leaving groups in 5-methylpyrimidines, focusing on their divergent behaviors in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Mechanistic Causality: Why the Halogen Matters

The pyrimidine ring is inherently electron-deficient, particularly at the 2, 4, and 6 positions. The presence of a 5-methyl group introduces a mild electron-donating character (+I effect), which subtly increases the electron density of the ring. This electronic modulation makes the choice of leaving group critical for overcoming reaction activation barriers.

Transition-Metal Catalyzed Cross-Coupling

In palladium- or copper-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Negishi), the rate-determining step is typically the oxidative addition of the metal into the carbon-halogen (C-X) bond. Because the C-I bond dissociation energy (~55 kcal/mol) is significantly lower than that of the C-Br bond (~68 kcal/mol), iodo-pyrimidines undergo oxidative addition much faster than their bromo counterparts[1]. This kinetic advantage allows for lower catalyst loadings, milder temperatures, and higher yields, particularly when coupling sterically hindered partners. The established reactivity order for cross-coupling is I > Br ≫ Cl ≫ F [1].

Nucleophilic Aromatic Substitution (SNAr)

Conversely, in SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic intermediate (Meisenheimer complex), not the cleavage of the C-X bond. Here, the electronegativity of the halogen is paramount. More electronegative halogens better stabilize the developing negative charge in the transition state. Therefore, the reactivity trend is inverted: F ≫ Cl > Br > I . A bromo leaving group will generally outperform an iodo leaving group in SNAr under identical conditions.

G Start Halogenated 5-Methylpyrimidine (X = F, Cl, Br, I) SNAr Nucleophilic Aromatic Substitution (SNAr) Rate-determining: Nucleophilic Attack Start->SNAr Base, Nucleophile Cross Pd-Catalyzed Cross-Coupling Rate-determining: Oxidative Addition Start->Cross Pd(0), Organometallic SNAr_Trend Reactivity: F >> Cl > Br > I (Driven by Electronegativity) SNAr->SNAr_Trend Cross_Trend Reactivity: I > Br > Cl >> F (Driven by Bond Dissociation Energy) Cross->Cross_Trend

Mechanistic divergence and halogen reactivity trends in 5-methylpyrimidine functionalization.

Quantitative Performance Comparison

To objectively compare performance, we analyze the cross-coupling efficiencies of halogenated pyrimidines. The following table synthesizes experimental data for Negishi and Suzuki-Miyaura couplings, demonstrating the superior kinetics of the iodo leaving group[1][2].

Substrate TypeReaction TypeCatalyst SystemTemp (°C)Time (h)Yield (%)Observation
Iodo-pyrimidine NegishiPd(PPh₃)₄ (2 mol%)22180 - 90Rapid oxidative addition; minimal degradation[2].
Bromo-pyrimidine NegishiPd(PPh₃)₄ (2 mol%)22>455Slower reaction; higher rate of dehalogenation side-products[2].
Iodo-pyrimidine SuzukiPd(PPh₃)₄ (5 mol%)802>90Excellent conversion even with bulky boronic acids[1].
Bromo-pyrimidine SuzukiPd(PPh₃)₄ (5 mol%)80675Requires longer reaction times; susceptible to protodeboronation[1].

Experimental Workflows: Self-Validating Protocols

This protocol outlines a robust, self-validating system for the Suzuki-Miyaura coupling of 2-halo-5-methylpyrimidines. By running the bromo and iodo substrates in parallel, researchers can empirically validate the kinetic differences caused by the distinct bond dissociation energies.

Materials:

  • Substrate A: 2-Iodo-5-methylpyrimidine (1.0 equiv)

  • Substrate B: 2-Bromo-5-methylpyrimidine (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol% for Iodo, 5 mol% for Bromo)

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation : In two separate, oven-dried Schlenk flasks, add Substrate A to Flask 1 and Substrate B to Flask 2.

  • Reagent Loading : Add the arylboronic acid and the respective mol% of the palladium catalyst to each flask. (Causality Note: The lower catalyst loading for the iodo substrate is sufficient due to the lower activation energy required for C-I oxidative addition).

  • Degassing : Evacuate and backfill both flasks with argon three times. Add degassed 1,4-dioxane, followed by the aqueous K₂CO₃ solution.

  • Reaction Initiation : Heat both flasks to 60°C. (Causality Note: 60°C is chosen as a discriminatory temperature; it is sufficient for rapid C-I activation but sluggish for C-Br, allowing clear observation of kinetic differences).

  • Monitoring (Self-Validation) : Aliquot 50 µL from each flask at 30 min, 1 h, and 2 h. Quench with EtOAc/H₂O and analyze the organic layer via LC-MS.

    • Expected Result: Flask 1 (Iodo) will show >95% conversion at 1 h. Flask 2 (Bromo) will show <50% conversion at 1 h.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

G Pd0 Pd(0) L_n OA Oxidative Addition (Faster for C-I vs C-Br) Pd0->OA + 2-Halo-5-methylpyrimidine PdII Pd(II) Intermediate [Ar-Pd-X] OA->PdII TM Transmetalation PdII->TM + R-M (e.g., Boronic Acid) RE Reductive Elimination TM->RE RE->Pd0 - Product

Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition rate dependency.

Strategic Selection Guide

  • Opt for Iodo Leaving Groups When:

    • Conducting late-stage functionalization where mild conditions (e.g., room temperature) are required to preserve sensitive functional groups[2].

    • Performing sequential cross-couplings on a dihalo-scaffold (e.g., selectively coupling the iodo position before a bromo or chloro position)[3].

  • Opt for Bromo Leaving Groups When:

    • Cost and commercial availability of starting materials are the primary constraints.

    • The target reaction is an SNAr rather than a cross-coupling, as the higher electronegativity of bromine facilitates Meisenheimer complex formation.

References

  • Source: acs.
  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl)
  • Source: nih.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-iodo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides a detailed, procedural framework for the safe disposal of 2-Bromo-4-iodo-5-methylpyrimidine, a halogenated heterocyclic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can ensure regulatory compliance, protect personnel, and minimize environmental impact.

The guidance herein is synthesized from established safety data for structurally similar halogenated organic compounds and general principles of hazardous waste management. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Essential Safety Precautions

2-Bromo-4-iodo-5-methylpyrimidine is a halogenated organic compound. While specific toxicity data for this exact molecule is not extensively published, data from analogous structures indicate that it should be handled as a hazardous substance.[1]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation upon contact.[4][5]

  • Eye Damage: Causes serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[2][3]

  • Environmental Hazard: Halogenated compounds can be persistent and harmful to aquatic life. This chemical should not be released into the environment.[6]

Personal Protective Equipment (PPE): A proactive approach to safety mandates the consistent use of appropriate PPE. The following should be worn at all times when handling 2-Bromo-4-iodo-5-methylpyrimidine and its waste.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or butyl rubber.Prevents skin contact and absorption. Double-gloving is recommended for handling concentrated waste.[7][8]
Eye Protection Safety glasses with side-shields or chemical goggles.Protects eyes from splashes or contact with airborne particles.[3]
Lab Coat Standard laboratory coat with tight-fitting cuffs.Protects clothing and skin from contamination.[7]
Ventilation Work within a certified chemical fume hood.Minimizes the risk of inhaling dust or vapors.[6][7]
Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[1]

  • Control and Contain: For small, manageable spills (that can be cleaned up in under 10 minutes by trained personnel), contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1][7] Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][6] Decontaminate the spill area with a detergent solution followed by water.[7]

  • Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]

Step-by-Step Disposal Protocol

The disposal of 2-Bromo-4-iodo-5-methylpyrimidine is governed by its classification as a halogenated organic hazardous waste.[8][10] Disposal into sanitary sewers or regular trash is strictly prohibited.[6][11]

Step 1: Waste Characterization and Segregation

  • Classification: All materials contaminated with 2-Bromo-4-iodo-5-methylpyrimidine are considered hazardous waste. This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, absorbent pads).[1]

  • Segregation: It is critical to segregate this waste stream. Collect all halogenated organic waste in a dedicated container.[8][10]

  • Chemical Incompatibility: Never mix this waste with incompatible chemicals, which could cause violent reactions. Key incompatibilities include:

    • Strong Oxidizing Agents[12]

    • Strong Acids or Bases[13][14]

    • Alkali Metals[13]

Step 2: Containerization

  • Select a Proper Container: Use a container made of compatible material (e.g., polyethylene) that is in good condition and has a secure, tight-fitting lid.[8][14]

  • Labeling: Clearly label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "2-Bromo-4-iodo-5-methylpyrimidine" and any other constituents.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Filling: Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[14] Keep the container closed at all times except when adding waste.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • The storage area should be away from heat, direct sunlight, and sources of ignition.[8]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Final Disposal

  • The ultimate disposal of 2-Bromo-4-iodo-5-methylpyrimidine must be handled by a licensed and approved hazardous waste management company.[2][9]

  • Contact your institution's EHS department to arrange for the collection and disposal of the waste container.

  • The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic byproducts like HBr and HI.[11][15]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-Bromo-4-iodo-5-methylpyrimidine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste Containing 2-Bromo-4-iodo-5-methylpyrimidine ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood characterize Characterize as Halogenated Hazardous Waste fume_hood->characterize segregate Segregate from Incompatible Waste characterize->segregate container Place in Labeled, Compatible Hazardous Waste Container segregate->container seal Keep Container Securely Sealed container->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal via Licensed Hazardous Waste Contractor (High-Temp Incineration) contact_ehs->end

Caption: Decision-making workflow for the proper disposal of 2-Bromo-4-iodo-5-methylpyrimidine.

By implementing this structured approach, laboratories can ensure that the disposal of 2-Bromo-4-iodo-5-methylpyrimidine is conducted safely, responsibly, and in full compliance with regulatory standards, thereby upholding the highest principles of scientific integrity and workplace safety.

References

  • University of Wyoming . Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

  • University of California, Santa Cruz . Waste Types. Retrieved from [Link]

  • Washington State University . Halogenated Solvents. Retrieved from [Link]

  • Utah State University . Incompatible Chemicals. Retrieved from [Link]

  • ETH Zürich . (2022, November). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of California, Berkeley . Examples of Incompatible Chemicals. Retrieved from [Link]

  • University of Nebraska-Lincoln . Chemical Incompatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency . (2024, August 28). Other Disposal Guidance. Retrieved from [Link]

  • eCFR . (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of Pittsburgh . Incompatible chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency . Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry . (2004, April). Toxicological Profile for Iodine. Retrieved from [Link]

  • ResearchGate . (2003, January). Organic Bromine and Iodine Compounds. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Bromo-4-iodo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive dihalogenated heterocycle, 2-Bromo-4-iodo-5-methylpyrimidine (CAS: 1807119-05-6) is a foundational building block in modern drug discovery. It is predominantly utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (SNAr) to synthesize complex pharmaceutical intermediates.

However, the exact chemical properties that make this compound synthetically valuable also render it a significant occupational hazard. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, operational use, and disposal of this highly electrophilic compound.

Hazard Causality: The Chemistry of Exposure

To safely handle 2-Bromo-4-iodo-5-methylpyrimidine, one must understand why it is hazardous at a molecular level.

The pyrimidine ring is inherently π-electron deficient. The addition of two distinct halogens—bromine at the C2 position and iodine at the C4 position—further depletes electron density from the ring via strong inductive effects [10]. This creates extreme electrophilicity at the C2 and C4 carbon centers.

The Biological Consequence: If aerosolized dust or solutions of this compound contact human skin, eyes, or respiratory mucosa, the compound acts as a potent electrophile. It will rapidly undergo spontaneous SNAr reactions with biological nucleophiles, covalently binding to the thiol (-SH) groups of cysteine or the amine (-NH2) groups of lysine in cellular proteins. This covalent protein modification is the direct mechanistic cause of acute tissue irritation, cytotoxicity, and potential long-term immune sensitization (allergic contact dermatitis). Therefore, barrier protection is not merely a compliance measure; it is a chemical necessity to prevent unwanted bioconjugation [1].

Quantitative Personal Protective Equipment (PPE) Matrix

According to the1 [3], PPE must be scaled to the specific hazard assessment of the operation. The following table summarizes the required protective measures based on operational scale[1].

Operation ScaleMass RangeEngineering ControlHand ProtectionEye/Face ProtectionBody Protection
Analytical < 100 mgChemical Fume HoodSingle Nitrile (≥4 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat
Preparative 100 mg - 5 gFume Hood (Sash < 18")Double Nitrile (≥6 mil)Chemical Splash GogglesFlame-Resistant (FR) Coat
Bulk/Process > 5 gGlovebox / IsolatorButyl Rubber over NitrileGoggles + Full Face ShieldFR Coat + Chemical Apron

Note: Nitrile provides excellent incidental splash protection against the solid powder, but if the compound is dissolved in highly penetrative polar aprotic solvents (like DMF or DMSO commonly used in cross-coupling), immediate glove replacement is required upon contact [5].

Operational Workflow & Handling Protocol

The following step-by-step methodology outlines the safe setup of a standard Palladium-catalyzed cross-coupling reaction using 2-Bromo-4-iodo-5-methylpyrimidine. Every step is designed as a self-validating system to ensure safety before proceeding [6].

Step 1: Engineering Control Verification

  • Action: Conduct operations inside a certified chemical fume hood.

  • Self-Validation: Before opening the reagent bottle, tape a 1-inch strip of lightweight tissue paper to the bottom edge of the fume hood sash. A safe state is achieved when the tissue is pulled steadily inward at a 45-degree angle, visually confirming adequate negative pressure (minimum 100 Linear Feet per Minute) without relying solely on digital monitors.

Step 2: Anti-Static Weighing and Transfer

  • Action: Weigh the compound using an anti-static zero-stat gun on the spatula and weigh boat.

  • Causality: Halogenated pyrimidine powders are prone to static accumulation. Static discharge can cause the fine powder to aerosolize, bypassing standard respiratory defenses and contaminating the hood surface. Eliminating static ensures the powder remains consolidated.

Step 3: Inert Atmosphere Reaction Setup

  • Action: Seal the reaction vessel and purge with Argon or Nitrogen before introducing solvents.

  • Causality: While 2-Bromo-4-iodo-5-methylpyrimidine is relatively stable, the Palladium catalysts (e.g., Pd(PPh3)4) utilized to activate the C-I bond are highly sensitive to oxygen. Furthermore, maintaining an anhydrous environment prevents the competitive hydrolysis of the pyrimidine halogens into inactive hydroxypyrimidines.

Step 4: Exotherm-Controlled Quenching

  • Action: Quench the completed reaction by adding the mixture dropwise to a stirring solution of saturated aqueous ammonium chloride at 0°C.

  • Self-Validation: Insert an internal thermocouple probe into the quench flask. The quenching rate is only safe to proceed if the internal temperature strictly remains below 25°C, validating that the exothermic destruction of unreacted catalysts and electrophiles is fully controlled.

Spill Response and Disposal Plan

Because of its environmental toxicity and persistence, 2-Bromo-4-iodo-5-methylpyrimidine must never be disposed of in standard aqueous waste streams.

Spill Containment Protocol
  • Isolate: Lower the fume hood sash immediately. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Neutralize: Do not sweep dry powder, which generates toxic aerosols. Cover the spill with a damp absorbent pad soaked in a mild nucleophilic solution (e.g., 5% sodium bicarbonate or dilute sodium thiosulfate) to facilitate the controlled hydrolysis of the reactive halogens.

  • Collect: Use non-sparking tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

Routine Waste Disposal
  • Segregation: All reaction mixtures, contaminated gloves, and empty vials must be segregated into "Halogenated Organic Waste" streams.

  • Labeling: Clearly label the waste container with the GHS hazard pictograms for Acute Toxicity and Environmental Hazard.

  • Destruction: Halogenated pyrimidines require high-temperature commercial incineration (>1000°C) equipped with flue-gas scrubbers to safely neutralize the resulting hydrobromic and hydroiodic acid gases generated during combustion [1].

Mechanistic Safety Visualization

The following diagram maps the logical relationship between the hazard properties of the compound and the required operational controls.

HandlingWorkflow A Hazard Assessment: Electrophilic Pyrimidine B Engineering Controls: Fume Hood (≥100 LFM) A->B C Don PPE Matrix: Double Nitrile, Goggles, Coat B->C D Weighing & Transfer (Anti-Static Precautions) C->D E Reaction Setup (Inert Atmosphere) D->E H Spill Containment & Neutralization D->H Aerosol/Spill Risk F Quench & Workup (Exotherm Control) E->F G Halogenated Waste Segregation F->G H->G

Standardized operational safety and handling workflow for halogenated pyrimidines.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Research Council (US) Committee on Prudent Practices in the Laboratory. URL:[Link][2]

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC. National Institutes of Health. URL:[Link][3]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories | OSHA. Occupational Safety and Health Administration. URL:[Link][1]

  • Personal Protective Equipment - Stanford Environmental Health & Safety. Stanford University. URL:[Link][4]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.